Mca-VDQMDGW-K(Dnp)-NH2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C60H74N14O21S |
|---|---|
Molecular Weight |
1359.4 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[2-[[(2S)-1-[[(2S)-1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C60H74N14O21S/c1-30(2)53(72-48(76)22-31-23-52(82)95-46-25-34(94-3)13-14-36(31)46)60(89)71-44(27-51(80)81)59(88)68-40(16-17-47(61)75)56(85)69-41(18-20-96-4)57(86)70-43(26-50(78)79)55(84)65-29-49(77)66-42(21-32-28-64-37-10-6-5-9-35(32)37)58(87)67-39(54(62)83)11-7-8-19-63-38-15-12-33(73(90)91)24-45(38)74(92)93/h5-6,9-10,12-15,23-25,28,30,39-44,53,63-64H,7-8,11,16-22,26-27,29H2,1-4H3,(H2,61,75)(H2,62,83)(H,65,84)(H,66,77)(H,67,87)(H,68,88)(H,69,85)(H,70,86)(H,71,89)(H,72,76)(H,78,79)(H,80,81)/t39-,40-,41-,42-,43-,44-,53-/m0/s1 |
InChI Key |
QTZSDHKEEOAGPU-AYTTZUQUSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Principle of Action of Mca-VDQMDGW-K(Dnp)-NH2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fluorogenic peptide substrate Mca-VDQMDGW-K(Dnp)-NH2, specifically designed for the sensitive detection of caspase-3 activity. The core of this guide details the principle of action, which is based on Fluorescence Resonance Energy Transfer (FRET). We present key quantitative data, a detailed experimental protocol for its use, and visualizations of the underlying molecular and cellular processes. This document serves as a valuable resource for researchers in apoptosis, cancer biology, and drug discovery.
Core Principle of Action: Fluorescence Resonance Energy Transfer (FRET)
The functionality of this compound as a caspase-3 substrate is rooted in the photophysical phenomenon of Fluorescence Resonance Energy Transfer (FRET). This process involves the non-radiative transfer of energy from an excited state donor fluorophore to a proximal ground state acceptor molecule, often referred to as a quencher.
In the context of this peptide substrate:
-
The Donor (Fluorophore): The N-terminal (7-Methoxycoumarin-4-yl)acetyl (Mca) group serves as the fluorescent donor. When excited with light at its optimal wavelength, it has the potential to emit fluorescent light at a characteristic longer wavelength.
-
The Acceptor (Quencher): A 2,4-Dinitrophenyl (Dnp) group is attached to the side chain of the lysine (K) residue. Dnp acts as a quencher, capable of absorbing the energy emitted by the Mca group.
In the intact peptide, the specific amino acid sequence (VDQMDGW) maintains the Mca and Dnp moieties in close proximity. This spatial arrangement allows for efficient FRET to occur. Upon excitation of the Mca fluorophore, its emission energy is transferred to the Dnp quencher instead of being released as fluorescent light. Consequently, the intact substrate exhibits minimal fluorescence.
Caspase-3, a key executioner enzyme in the apoptotic cascade, recognizes the specific amino acid sequence VDQMDGW and cleaves the peptide bond within this sequence. This proteolytic cleavage separates the Mca fluorophore from the Dnp quencher. With the two moieties no longer in close proximity, FRET is disrupted. As a result, upon excitation, the Mca group now emits its characteristic fluorescence, leading to a detectable increase in the fluorescence signal. This increase in fluorescence is directly proportional to the enzymatic activity of caspase-3.
Caption: FRET mechanism of this compound.
Data Presentation
| Parameter | Value | Reference |
| Full Peptide Sequence | (7-Methoxycoumarin-4-yl)acetyl-Val-Asp-Gln-Met-Asp-Gly-Trp-Lys(2,4-Dinitrophenyl)-NH2 | N/A |
| Target Enzyme | Caspase-3 | [1][2] |
| Fluorophore | Mca ((7-Methoxycoumarin-4-yl)acetyl) | N/A |
| Quencher | Dnp (2,4-Dinitrophenyl) | N/A |
| Excitation Wavelength (λex) | ~325-328 nm | N/A |
| Emission Wavelength (λem) | ~392-420 nm | N/A |
| Appearance | Lyophilized solid | N/A |
| Storage Conditions | -20°C | N/A |
Experimental Protocols
The following is a generalized protocol for a caspase-3 activity assay using this compound. Optimal conditions, particularly substrate and enzyme concentrations, should be determined experimentally.
Materials and Reagents
-
This compound substrate
-
Recombinant active caspase-3 (positive control)
-
Caspase-3 inhibitor (e.g., Ac-DEVD-CHO) (negative control)
-
Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
-
DMSO (for substrate reconstitution)
-
Cell lysate containing caspase-3
-
96-well black microplate
-
Fluorometric plate reader
Assay Procedure
-
Reagent Preparation:
-
Prepare the Assay Buffer and store it on ice.
-
Reconstitute the this compound substrate in DMSO to create a stock solution (e.g., 10 mM). Protect from light and store at -20°C.
-
Dilute the substrate stock solution in Assay Buffer to the desired working concentration (e.g., 10-50 µM).
-
Prepare serial dilutions of recombinant active caspase-3 in Assay Buffer for a standard curve.
-
-
Sample Preparation:
-
Prepare cell lysates from control and treated cells according to standard protocols.
-
Determine the total protein concentration of each lysate.
-
-
Assay Execution:
-
To each well of a 96-well black microplate, add 50 µL of cell lysate or recombinant caspase-3 standard.
-
For negative controls, pre-incubate the lysate with a caspase-3 inhibitor for 10-15 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of the diluted this compound substrate solution to each well.
-
Mix gently by shaking the plate for 30 seconds.
-
-
Data Acquisition:
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~328 nm and an emission wavelength of ~420 nm.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at regular intervals (e.g., every 5-10 minutes) for 30-60 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with buffer and substrate only).
-
Plot the fluorescence intensity versus time to determine the reaction rate.
-
The caspase-3 activity is proportional to the slope of the linear portion of the curve.
-
Use the standard curve generated with recombinant caspase-3 to quantify the enzyme activity in the cell lysates.
-
Caption: Experimental workflow for caspase-3 assay.
Signaling Pathway Context: The Role of Caspase-3 in Apoptosis
Caspase-3 is a critical executioner caspase in the apoptotic signaling pathway. Apoptosis, or programmed cell death, can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, including caspase-3.
-
Extrinsic Pathway: This pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding cell surface death receptors. This binding leads to the recruitment of adaptor proteins and pro-caspase-8, resulting in the activation of caspase-8. Active caspase-8 can then directly cleave and activate pro-caspase-3.
-
Intrinsic Pathway: This pathway is initiated by intracellular stress signals, such as DNA damage or growth factor withdrawal. These signals lead to the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c, along with Apaf-1 and ATP, forms the apoptosome, which recruits and activates pro-caspase-9. Active caspase-9 then cleaves and activates pro-caspase-3.
Once activated, caspase-3 proceeds to cleave a wide range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.
References
Mca-VDQMDGW-K(Dnp)-NH2: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fluorogenic substrate Mca-VDQMDGW-K(Dnp)-NH2, its application in caspase-3 activity assays, the underlying principles of its mechanism, and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers in the fields of apoptosis, cancer biology, and drug discovery.
Introduction to this compound
This compound is a highly specific and sensitive fluorogenic substrate designed for the quantitative measurement of caspase-3 activity.[1][2][3][4][5] Caspase-3 is a key executioner caspase in the apoptotic pathway, responsible for the cleavage of numerous cellular proteins, ultimately leading to programmed cell death. The ability to accurately measure caspase-3 activity is crucial for studying apoptosis in various physiological and pathological contexts.
The substrate is a peptide composed of the amino acid sequence Val-Asp-Gln-Met-Asp-Gly-Trp, which is recognized and cleaved by active caspase-3. The peptide is flanked by two key chemical moieties: a fluorescent donor, (7-Methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor, 2,4-Dinitrophenyl (Dnp).[3]
Mechanism of Action: Fluorescence Resonance Energy Transfer (FRET)
The functionality of this compound is based on the principle of Fluorescence Resonance Energy Transfer (FRET). In the intact substrate molecule, the Mca fluorophore and the Dnp quencher are in close proximity. When the Mca group is excited by an appropriate wavelength of light, the energy is non-radiatively transferred to the Dnp quencher, which dissipates the energy as heat, thus preventing the emission of fluorescence.
Upon the introduction of active caspase-3, the enzyme specifically cleaves the peptide backbone between the aspartic acid (D) and glutamine (Q) residues. This cleavage event separates the Mca fluorophore from the Dnp quencher. Relieved from the quenching effect, the Mca group can now emit its characteristic fluorescence upon excitation. The intensity of the emitted fluorescence is directly proportional to the amount of substrate cleaved and, therefore, to the activity of caspase-3 in the sample.
Quantitative Data
The following table summarizes the key quantitative parameters for this compound. It is important to note that while the excitation and emission maxima are well-defined, kinetic constants such as Km and kcat can vary depending on the specific assay conditions (e.g., buffer composition, pH, temperature).
| Parameter | Value | Reference |
| Molecular Formula | C60H74N14O21S | [3] |
| Molecular Weight | 1359.4 g/mol | [3] |
| Excitation Wavelength (λex) | 328 nm | [3] |
| Emission Wavelength (λem) | 420 nm | [3] |
| Purity | ≥95% | [3] |
| Solubility | Formic Acid: 1 mg/ml | [3] |
| Storage | -20°C | [3] |
Experimental Protocols
The following is a representative protocol for a caspase-3 activity assay in cell lysates using this compound. This protocol is based on the methodology described in Snyder et al. (2003) and standard caspase assay procedures. Optimization may be necessary for different cell types and experimental conditions.
Reagents and Buffers
-
Cell Lysis Buffer:
-
50 mM HEPES, pH 7.4
-
100 mM NaCl
-
0.1% CHAPS
-
1 mM EDTA
-
10% Glycerol
-
Store at 4°C. Add DTT to a final concentration of 10 mM immediately before use.
-
-
Assay Buffer:
-
20 mM HEPES, pH 7.4
-
100 mM NaCl
-
10% Sucrose
-
0.1% CHAPS
-
Store at 4°C. Add DTT to a final concentration of 10 mM immediately before use.
-
-
This compound Stock Solution:
-
Dissolve the lyophilized powder in DMSO to a stock concentration of 10 mM.
-
Store in aliquots at -20°C, protected from light.
-
-
Active Caspase-3 (Positive Control):
-
Recombinant human caspase-3.
-
-
Caspase-3 Inhibitor (Negative Control):
-
e.g., Ac-DEVD-CHO.
-
Cell Lysate Preparation
-
Induce apoptosis in your cell line of interest using the desired method. A parallel culture of non-induced cells should be maintained as a negative control.
-
Harvest cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer. A common starting point is 1-5 x 10^6 cells per 50 µL of buffer.
-
Incubate the cell suspension on ice for 10-15 minutes.
-
Centrifuge the lysate at 14,000-16,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cytosolic extract) to a pre-chilled microcentrifuge tube. This is your cell lysate.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
Caspase-3 Activity Assay
-
Prepare the reaction mixture in a 96-well black microplate suitable for fluorescence measurements.
-
For each sample, add 50-100 µg of protein lysate and adjust the volume to 100 µL with Assay Buffer.
-
Include the following controls:
-
Blank: Assay Buffer only (no lysate).
-
Positive Control: Assay Buffer with a known amount of active recombinant caspase-3.
-
Negative Control (Inhibitor): A sample of apoptotic lysate pre-incubated with a caspase-3 inhibitor for 10-15 minutes prior to adding the substrate.
-
-
Add the this compound substrate to each well to a final concentration of 10-50 µM. The optimal concentration should be determined empirically.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes for 1-2 hours) using a fluorescence microplate reader with excitation at ~328 nm and emission at ~420 nm.
-
The rate of increase in fluorescence is proportional to the caspase-3 activity in the sample.
Signaling Pathways and Experimental Workflow
The activation of caspase-3 is a central event in the apoptotic cascade, which can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.
The following diagram illustrates a typical experimental workflow for measuring caspase-3 activity using this compound.
References
An In-Depth Technical Guide to the Caspase-3 Substrate Mca-VDQMDGW-K(Dnp)-NH2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fluorogenic caspase-3 substrate, Mca-VDQMDGW-K(Dnp)-NH2. Caspase-3 is a critical executioner caspase in the apoptotic pathway, and its activity is a key biomarker for programmed cell death. This document details the substrate's mechanism of action, specificity, and provides detailed protocols for its use in research and drug development settings. Furthermore, it presents relevant signaling pathways and experimental workflows in a clear, visual format to facilitate understanding and experimental design.
Introduction to this compound
This compound is a highly specific, fluorogenic substrate designed for the sensitive detection of caspase-3 activity. It operates on the principle of Förster Resonance Energy Transfer (FRET). The peptide sequence VDQMDGW is based on the cleavage site of poly(ADP-ribose) polymerase (PARP), a well-known natural substrate of caspase-3.
The substrate consists of a fluorescent donor, 7-methoxycoumarin-4-acetyl (Mca), and a quenching acceptor, 2,4-dinitrophenyl (Dnp), attached to the peptide backbone. In its intact state, the close proximity of the Mca and Dnp moieties results in the quenching of the Mca fluorescence. Upon cleavage of the peptide by active caspase-3 between the aspartic acid (D) and glycine (G) residues, the Mca fluorophore is liberated from the quenching effects of the Dnp group. This results in a significant increase in fluorescence intensity, which can be monitored in real-time to quantify caspase-3 activity.[1]
The fluorescence of the cleaved Mca group can be measured at an excitation wavelength of approximately 328 nm and an emission wavelength of around 420 nm.[1]
Data Presentation: Substrate Specificity
While this compound is primarily designed as a caspase-3 substrate, it is crucial to understand its specificity profile against other related proteases, particularly other executioner caspases like caspase-7, which shares a similar recognition motif. A closely related peptide, Mca-VDQVDGW-K(Dnp)-NH2, has been described as a substrate for caspase-7, suggesting that the amino acid at the P2' position (methionine in the caspase-3 substrate) may play a role in directing specificity.[2]
| Substrate | Caspase | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Ac-DEVD-AMC | Caspase-3 | ~10 | - | - |
| Ac-DEVD-AFC | Caspase-3 | - | - | - |
| Ac-VEID-AMC | Caspase-6 | - | - | - |
| Ac-LEHD-AFC | Caspase-9 | - | - | - |
Data for Ac-DEVD-AMC and other substrates are widely cited in the literature; however, specific values can vary based on assay conditions.
Signaling Pathways Involving Caspase-3
Caspase-3 is a central executioner caspase that is activated by both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Understanding these pathways is essential for contextualizing the measurement of caspase-3 activity.
Intrinsic Apoptotic Pathway
The intrinsic pathway is initiated by cellular stress, such as DNA damage or growth factor withdrawal. This leads to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), which induce mitochondrial outer membrane permeabilization (MOMP). MOMP allows the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. Cytochrome c then binds to Apaf-1, which, in the presence of dATP, oligomerizes to form the apoptosome. The apoptosome recruits and activates pro-caspase-9, which in turn cleaves and activates pro-caspase-3.
References
Mca-VDQMDGW-K(Dnp)-NH2: A Fluorogenic Substrate for Caspase-3 Activity
An In-depth Technical Guide on its Spectroscopic Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorogenic substrate Mca-VDQMDGW-K(Dnp)-NH2, with a focus on its excitation and emission spectra, the underlying principles of its function, and its application in the study of apoptosis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, cell biology, and drug discovery.
Introduction
This compound is a synthetic peptide that serves as a highly specific and sensitive substrate for caspase-3, a key executioner enzyme in the apoptotic pathway. The peptide sequence VDQMDG is recognized and cleaved by active caspase-3. The peptide is flanked by two critical moieties: a fluorescent donor, 7-methoxycoumarin-4-acetyl (Mca), and a quenching acceptor, 2,4-dinitrophenyl (Dnp). This design leverages the principle of Förster Resonance Energy Transfer (FRET) to provide a real-time, quantitative measure of caspase-3 activity.
Photophysical Properties
The fluorescence of this compound is dependent on its cleavage by caspase-3. In its intact form, the Dnp group quenches the fluorescence of the Mca group through FRET. Upon enzymatic cleavage, the Mca fluorophore is liberated from the quenching proximity of the Dnp group, resulting in a significant increase in fluorescence intensity.
The key photophysical properties of the liberated Mca fluorophore are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (λex) | 328 nm | [1][2][3][4] |
| Emission Maximum (λem) | 420 nm | [1][2][3][4] |
Mechanism of Action: Förster Resonance Energy Transfer (FRET)
The functionality of this compound as a reporter of enzyme activity is based on the principle of Förster Resonance Energy Transfer (FRET). FRET is a non-radiative energy transfer process between two light-sensitive molecules, a donor fluorophore and an acceptor chromophore.
In the intact substrate, the Mca (donor) and Dnp (acceptor) moieties are in close proximity. When the Mca fluorophore is excited by light at its excitation wavelength, it transfers its energy to the Dnp quencher non-radiatively, preventing the emission of a photon. This results in a low fluorescence signal.
Caspase-3 cleaves the peptide backbone between the Mca and Dnp groups. This separation disrupts the FRET process, and the excited Mca fluorophore then returns to its ground state by emitting a photon, leading to a detectable fluorescent signal. The increase in fluorescence intensity is directly proportional to the caspase-3 activity.
Figure 1: Mechanism of this compound cleavage and fluorescence.
Application in Apoptosis Research
This compound is a valuable tool for studying apoptosis, a form of programmed cell death that is essential for normal tissue development and homeostasis. Caspase-3 is a critical executioner caspase that, once activated, cleaves a wide range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
The activation of caspase-3 can be initiated by two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, including caspase-3. By measuring the cleavage of this compound, researchers can quantify the activity of caspase-3 and thus monitor the progression of apoptosis in response to various stimuli.
Figure 2: Simplified signaling pathway for caspase-3 activation in apoptosis.
Experimental Protocols
While specific experimental conditions should be optimized for each application, the following provides a general framework for determining the spectral properties of the cleaved Mca fluorophore and for a caspase-3 activity assay using this compound.
Determination of Excitation and Emission Spectra
This protocol outlines the steps to measure the fluorescence spectra of the liberated Mca-containing peptide fragment.
Materials:
-
This compound
-
Recombinant active caspase-3
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
-
Fluorometer
Procedure:
-
Substrate Digestion:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the substrate to a final concentration of 10-50 µM in the assay buffer.
-
Add active caspase-3 to the substrate solution to initiate cleavage. The final enzyme concentration will depend on the specific activity of the enzyme preparation.
-
Incubate the reaction at 37°C for a sufficient time to ensure complete cleavage (e.g., 1-2 hours). A control reaction without the enzyme should be prepared in parallel.
-
-
Fluorescence Measurement:
-
Transfer the reaction mixture to a quartz cuvette.
-
Excitation Spectrum: Set the emission wavelength to 420 nm and scan the excitation wavelengths from approximately 300 nm to 400 nm.
-
Emission Spectrum: Set the excitation wavelength to 328 nm and scan the emission wavelengths from approximately 350 nm to 550 nm.
-
Record the fluorescence intensity at each wavelength.
-
The wavelength at the peak of the excitation spectrum is the excitation maximum, and the wavelength at the peak of the emission spectrum is the emission maximum.
-
Caspase-3 Activity Assay
This protocol describes a general method for quantifying caspase-3 activity in cell lysates.
Materials:
-
Cells of interest (treated to induce apoptosis and untreated controls)
-
Cell Lysis Buffer (e.g., 10 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT, and protease inhibitors)
-
This compound substrate
-
Assay Buffer
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Induce apoptosis in the experimental cell population using the desired stimulus. Maintain a control population of untreated cells.
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 15-30 minutes.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 15 minutes to pellet cellular debris.
-
Carefully collect the supernatant containing the cytosolic proteins.
-
Determine the protein concentration of the lysate (e.g., using a Bradford or BCA assay).
-
-
Enzymatic Reaction:
-
In a 96-well black microplate, add a consistent amount of protein from each cell lysate (e.g., 20-50 µg) to individual wells.
-
Add assay buffer to bring the total volume to a desired level (e.g., 90 µL).
-
Prepare a stock solution of this compound in DMSO and dilute it in the assay buffer.
-
Initiate the reaction by adding the diluted substrate to each well to a final concentration of 10-50 µM.
-
Include a blank control containing lysis buffer and substrate but no cell lysate.
-
-
Fluorescence Measurement:
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) for 1-2 hours using a fluorescence microplate reader with excitation set at ~328 nm and emission at ~420 nm.
-
The rate of increase in fluorescence is proportional to the caspase-3 activity in the cell lysate. The results can be expressed as relative fluorescence units (RFU) per minute per microgram of protein.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescence spectroscopy as a tool for determination of coumarins by multivariate calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Design and Synthesis of Fluorescent Coumarin Derivatives and Their Study for Cu2+ Sensing with an Application for Aqueous Soil Extracts - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Understanding FRET in Mca-VDQMDGW-K(Dnp)-NH2 for Caspase-3 Activity Assays
This technical guide provides a comprehensive overview of the principles and applications of Förster Resonance Energy Transfer (FRET) using the specific fluorogenic substrate Mca-VDQMDGW-K(Dnp)-NH2. Tailored for researchers, scientists, and drug development professionals, this document details the core mechanism, experimental protocols, and data analysis pertinent to the quantification of caspase-3 activity, a key executioner enzyme in apoptosis.
Core Principles of the FRET-Based Caspase-3 Assay
Förster Resonance Energy Transfer is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor, that are in close proximity (typically 1-10 nm).[1][2][3] The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making FRET an extremely sensitive tool for detecting changes in molecular proximity.[1][4]
In the context of the this compound peptide, the assay leverages FRET to quantify the activity of caspase-3.[5][6][7]
-
The FRET Pair: The peptide incorporates a FRET donor-acceptor pair:
-
The Cleavage Site: The peptide sequence VDQMDGW is a specific recognition and cleavage site for caspase-3.
-
The Mechanism of Detection: In the intact peptide, the Mca donor and Dnp quencher are held in close proximity, leading to efficient FRET and quenching of the Mca fluorescence. When active caspase-3 is present, it cleaves the peptide at the VDQMDGW sequence. This cleavage separates the Mca and Dnp moieties, disrupting FRET and leading to a significant increase in the fluorescence of Mca. This increase in fluorescence is directly proportional to the amount of cleaved substrate and thus to the activity of caspase-3.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the this compound FRET system.
Table 1: Spectroscopic Properties of the Mca Donor and Dnp Acceptor
| Parameter | Mca (Donor) | Dnp (Acceptor) | Reference |
| Excitation Wavelength (λex) | ~325 nm | N/A (Quencher) | [6] |
| Emission Wavelength (λem) | ~392 nm | N/A (Quencher) | [6] |
| Molar Extinction Coefficient (ε) | 11,820 M⁻¹cm⁻¹ at 323.8 nm | ~17,000 M⁻¹cm⁻¹ at 360 nm | [8][9] |
| Quantum Yield (ΦF) | 0.18 (in Methanol) | N/A (Quencher) | [9] |
| Absorption Maximum (λabs) | ~325 nm | ~360 nm | [6][7] |
Table 2: FRET Parameters for the Mca/Dnp Pair
| Parameter | Value | Reference |
| Förster Distance (R₀) | 36.5 Å (for MCA/Dnp) | [7] |
| Typical Proximity in Peptide | 10-100 Å | [7] |
Table 3: Enzyme Kinetic Parameters for Caspase-3 with this compound
| Parameter | Value |
| Michaelis Constant (Km) | Not readily available in the literature. See Protocol 2 for determination. |
| Maximum Velocity (Vmax) | Not readily available in the literature. See Protocol 2 for determination. |
| Catalytic Efficiency (kcat/Km) | Not readily available in the literature. See Protocol 2 for determination. |
Detailed Experimental Protocols
The following protocols provide a framework for utilizing this compound to measure caspase-3 activity, determine its kinetic parameters, and screen for inhibitors.
Protocol 1: Caspase-3 Activity Assay (Endpoint)
This protocol is designed to measure caspase-3 activity in cell lysates.
A. Materials and Reagents
-
This compound substrate
-
Recombinant active caspase-3 (for positive control)
-
Caspase-3 inhibitor (e.g., Ac-DEVD-CHO, for negative control)
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT)
-
96-well black microplates
-
Fluorometric microplate reader with excitation at ~325 nm and emission detection at ~392 nm.
B. Reagent Preparation
-
Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Store at -20°C, protected from light.
-
Assay Buffer: Prepare the assay buffer and keep it on ice.
-
Cell Lysate: Induce apoptosis in cell culture as required. Harvest cells and lyse them in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the cellular proteins. Determine the protein concentration of the lysate (e.g., using a BCA assay).
C. Assay Procedure
-
Prepare the following reactions in a 96-well black microplate:
-
Sample wells: 50 µL of cell lysate (containing 50-200 µg of protein) + 50 µL of assay buffer.
-
Positive control: 50 µL of assay buffer with a known amount of active caspase-3 + 50 µL of assay buffer.
-
Negative control (inhibitor): 50 µL of cell lysate + caspase-3 inhibitor + assay buffer to a final volume of 100 µL.
-
Blank: 100 µL of assay buffer.
-
-
Initiate the reaction by adding 10 µL of a 500 µM working solution of the this compound substrate to each well (final concentration of 50 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity at Ex/Em = 325/392 nm.
Protocol 2: Determination of Caspase-3 Kinetic Parameters (Km and Vmax)
This protocol outlines the steps to determine the Michaelis-Menten kinetic parameters of caspase-3.
A. Assay Setup
-
Prepare a series of dilutions of the this compound substrate in assay buffer, ranging from concentrations well below to well above the expected Km (e.g., 0.1 µM to 100 µM).
-
In a 96-well black microplate, add a fixed, known concentration of active recombinant caspase-3 to each well.
-
Initiate the reactions by adding the different concentrations of the substrate to the wells.
B. Data Acquisition (Kinetic Mode)
-
Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.
-
Measure the fluorescence intensity (Ex/Em = 325/392 nm) at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.
C. Data Analysis
-
For each substrate concentration, plot the fluorescence intensity versus time. The initial velocity (V₀) of the reaction is the slope of the linear portion of this curve.
-
Convert the fluorescence units to the concentration of the product using a standard curve of the free Mca fluorophore.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.
Protocol 3: Caspase-3 Inhibition Assay
This protocol is for screening potential inhibitors of caspase-3.
A. Assay Setup
-
Prepare a series of dilutions of the test inhibitor compound.
-
In a 96-well black microplate, add a fixed concentration of active recombinant caspase-3 to each well.
-
Add the different concentrations of the inhibitor to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Include a "no inhibitor" control.
B. Reaction and Measurement
-
Initiate the reaction by adding the this compound substrate to all wells at a concentration close to its Km value.
-
Incubate the plate at 37°C and measure the fluorescence at a fixed time point (endpoint) or kinetically as described in Protocol 2.
C. Data Analysis
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of caspase-3 activity).
Conclusion
The this compound peptide is a highly specific and sensitive tool for the real-time measurement of caspase-3 activity. By harnessing the principles of FRET, this fluorogenic substrate enables robust and quantitative assays suitable for basic research, drug discovery, and clinical diagnostics related to apoptosis. The protocols outlined in this guide provide a solid foundation for the implementation of this technology in a laboratory setting.
References
- 1. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative FRET (Förster Resonance Energy Transfer) Analysis for SENP1 Protease Kinetics Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. targetmol.cn [targetmol.cn]
- 9. researchgate.net [researchgate.net]
Core Principles of Caspase-3 Activity Assays: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This guide provides a detailed overview of the fundamental principles and methodologies for measuring the activity of caspase-3, a key executioner enzyme in the apoptotic pathway. Understanding and accurately quantifying caspase-3 activity is crucial for research in apoptosis, cancer, neurodegenerative disorders, and for the development of therapeutic agents that modulate cell death pathways.
Biochemical Principles of Caspase-3
Caspases are a family of cysteine-dependent aspartate-directed proteases that play essential roles in programmed cell death (apoptosis) and inflammation.[1] Caspase-3 is a critical executioner caspase, responsible for the cleavage of numerous cellular proteins, which ultimately leads to the dismantling of the cell.[2][3][4]
Activation: Caspase-3 is synthesized as an inactive zymogen, procaspase-3.[5] Its activation is a hallmark of apoptosis and is triggered by upstream initiator caspases, such as caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway).[2][6] These initiator caspases proteolytically cleave procaspase-3, generating two subunits (p17 and p12) that dimerize to form the active heterotetramer enzyme.[2][5] This active form is then responsible for the downstream events of apoptosis, including DNA fragmentation and chromatin condensation.[2]
Substrate Specificity: The catalytic activity of caspase-3 relies on a cysteine residue in its active site.[2] It exhibits high specificity for cleaving target proteins at a tetrapeptide motif, Asp-Glu-Val-Asp (DEVD).[2][7] The cleavage occurs C-terminal to the second aspartate residue.[2] This DEVD sequence specificity is the foundation upon which virtually all caspase-3 activity assays are built. While caspase-7 shares a similar substrate specificity, caspase-3 is considered the dominant executioner caspase.[2][4][7]
Core Principles of Activity Assays
Caspase-3 activity assays are designed to quantify the enzyme's proteolytic activity by using a synthetic substrate that mimics its natural target sequence. These assays typically involve three main methodologies: colorimetric, fluorometric, and luminometric. The fundamental principle is the same across all types: a synthetic DEVD peptide is conjugated to a reporter molecule (a chromophore, a fluorophore, or a component of a luciferase system).[1][8][9] When active caspase-3 in a sample (typically a cell lysate) cleaves the DEVD sequence, the reporter molecule is released, generating a detectable signal that is proportional to the caspase-3 activity.[1][8][9]
| Assay Type | Principle | Substrate Example | Detection Method | Sensitivity |
| Colorimetric | Cleavage releases a chromophore (pNA) that absorbs light. | Ac-DEVD-pNA | Spectrophotometer (405 nm) | Low |
| Fluorometric | Cleavage releases a fluorophore (AFC or AMC) that emits light. | Ac-DEVD-AFC / Ac-DEVD-AMC | Fluorometer (Ex/Em ~400/505 nm) | Medium-High |
| Luminometric | Cleavage releases a substrate for luciferase, generating light. | Z-DEVD-aminoluciferin | Luminometer | Very High |
Detailed Experimental Protocols
The following are generalized protocols for the three main types of caspase-3 activity assays. Specific volumes and concentrations may vary based on the commercial kit used.
This assay is based on the cleavage of the substrate Ac-DEVD-pNA by caspase-3, which releases the yellow chromophore p-nitroaniline (pNA).[1][10] The amount of pNA is quantified by measuring its absorbance at 405 nm.[1][10]
A. Sample Preparation:
-
Induce apoptosis in cell cultures using the desired method. Prepare a parallel control culture without induction.[1]
-
Harvest 2–5 x 10⁶ cells by centrifugation (e.g., 250 x g for 10 minutes).[1][11]
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.[1][12]
-
Centrifuge at 10,000 x g for 1 minute at 4°C to pellet cellular debris.[1][11][12]
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube. Keep on ice.[1][11]
-
(Optional but recommended) Determine the protein concentration of the lysate to normalize samples. Adjust the lysate concentration to 100-200 µg of protein in a 50 µL volume.[1][11]
B. Assay Procedure:
-
Aliquot 50 µL of each cell lysate sample into separate wells of a 96-well flat-bottom plate.[11]
-
Prepare a master mix of 2X Reaction Buffer containing 10 mM DTT.[10][11]
-
Add 50 µL of the 2X Reaction Buffer/DTT mix to each well containing the cell lysate.[1][11]
-
Add 5 µL of 4 mM DEVD-pNA substrate to each well (final concentration: 200 µM).[10][12]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[1][11]
-
Measure the absorbance at 405 nm using a microplate reader.[1][11]
C. Data Analysis:
-
Subtract the background reading (from wells with lysis buffer but no lysate) from all sample readings.
-
Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the treated samples to the untreated control.[1]
This method offers higher sensitivity than the colorimetric assay. It uses a substrate like Ac-DEVD-AFC or Ac-DEVD-AMC, where cleavage releases the highly fluorescent AFC (7-amino-4-trifluoromethylcoumarin) or AMC (7-amino-4-methylcoumarin) group.[13]
A. Sample Preparation:
-
Follow the same steps (1-7) as described in the Colorimetric Assay Protocol for sample preparation.[8][14]
B. Assay Procedure:
-
Aliquot 50 µL of cell lysate (containing 100-200 µg of protein) into wells of a black 96-well plate suitable for fluorescence measurements.[8]
-
Add 50 µL of the 2X Reaction Buffer/DTT mix to each well.[8][14]
-
Add 5 µL of 1 mM DEVD-AFC or DEVD-AMC substrate to each well (final concentration: 50 µM).[8][14]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[8][14]
-
Measure the fluorescence using a microplate fluorometer with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.[8][14]
C. Data Analysis:
-
Subtract the background reading from all sample readings.
-
Determine the fold-increase in caspase-3 activity by comparing the relative fluorescence units (RFU) of the treated samples to the untreated control.[8]
This is the most sensitive method, ideal for low cell numbers or high-throughput screening. The assay uses a proluminescent substrate containing the DEVD sequence.[9][15] Cleavage by caspase-3 releases a substrate (e.g., aminoluciferin) for a thermostable luciferase, which in turn generates a stable, glow-type luminescent signal.[9][15]
A. Sample Preparation & Assay Procedure (Homogeneous "Add-Mix-Measure" Format):
-
Plate cells in a white-walled 96-well plate suitable for luminescence and induce apoptosis.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.[15][16]
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions (this single reagent typically contains the lysis buffer, substrate, and luciferase).[15]
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[15][16]
-
Mix the contents on a plate shaker at low speed (300-500 rpm) for 30-60 seconds to induce cell lysis.[16]
-
Incubate at room temperature for 1 to 3 hours.
-
Measure the luminescence using a plate-reading luminometer.[15]
B. Data Analysis:
-
Subtract the background luminescence from all sample readings.
-
The resulting relative light units (RLU) are directly proportional to the amount of active caspase-3/7.[16]
Quantitative Data and Considerations
Accurate interpretation of caspase-3 activity assays requires an understanding of enzyme kinetics and the potential for inhibitor interactions.
| Inhibitor | Type | Target Caspases | Typical IC₅₀ for Caspase-3 |
| Ac-DEVD-CHO | Aldehyde, Reversible | Group II (Caspase-3, -7) | ~0.2-0.3 nM[17][18] |
| Z-DEVD-FMK | Fluoromethylketone, Irreversible | Caspase-3, -6, -7, -8, -10 | Potent, in nM range[17] |
| Q-VD-OPh | O-phenoxy, Irreversible | Pan-caspase | ~25-400 nM range[17] |
| PAC-1 | Procaspase Activator | Procaspase-3 | EC₅₀ ~0.22 µM[17] |
Key Considerations for Assay Performance:
-
Specificity: While DEVD-based substrates are selective for caspase-3, they can also be cleaved by caspase-7.[4] Therefore, results often reflect the activity of "DEVD-ases" or executioner caspases.
-
DTT: Dithiothreitol (DTT) is critical in the reaction buffer as it maintains the catalytic cysteine residue of caspase-3 in a reduced, active state.[8][10]
-
Controls: Always include an untreated cell control, a positive control (e.g., cells treated with a known apoptosis inducer like staurosporine or etoposide), and a background control (no lysate).
-
Kinetics: Caspase activation is a dynamic process. It is advisable to perform a time-course experiment to determine the peak of caspase-3 activity for your specific cell type and stimulus.
-
Troubleshooting: Low signal may result from insufficient apoptosis induction, low protein concentration, or degraded reagents. High background can be caused by contamination or non-specific protease activity.[19][20]
References
- 1. cosmobiousa.com [cosmobiousa.com]
- 2. Caspase 3 - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 5. caspase3 assay [assay-protocol.com]
- 6. researchgate.net [researchgate.net]
- 7. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 10. abcam.com [abcam.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. biopioneer.com.tw [biopioneer.com.tw]
- 15. ulab360.com [ulab360.com]
- 16. promega.com [promega.com]
- 17. selleckchem.com [selleckchem.com]
- 18. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. resources.novusbio.com [resources.novusbio.com]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to Fluorogenic Peptide Substrates
For Researchers, Scientists, and Drug Development Professionals
Fluorogenic peptide substrates are indispensable tools in modern biological research and drug discovery, enabling the sensitive and continuous measurement of protease activity. This guide provides a comprehensive overview of their core principles, applications, and the practical details necessary for their successful implementation in a laboratory setting.
Introduction to Fluorogenic Peptide Substrates
Fluorogenic peptide substrates are synthetic molecules designed to generate a fluorescent signal upon cleavage by a specific protease.[1] They consist of a peptide sequence recognized by the target enzyme, flanked by a fluorophore and a quencher molecule. In their intact state, the close proximity of the quencher to the fluorophore suppresses its fluorescence. Proteolytic cleavage of the peptide backbone separates the fluorophore from the quencher, resulting in an increase in fluorescence intensity that is directly proportional to enzyme activity.[2] This "turn-on" fluorescence mechanism provides a highly sensitive and real-time method for monitoring protease function.[3]
The versatility of these substrates stems from the ability to customize the peptide sequence to target a vast array of proteases with high specificity. This has led to their widespread adoption in various applications, including:
-
Enzyme kinetics and characterization: Determining kinetic parameters such as K_m_ and k_cat_ to understand enzyme efficiency and substrate specificity.
-
High-throughput screening (HTS): Screening large compound libraries to identify potential protease inhibitors for drug development.[4]
-
Cell-based assays: Monitoring intracellular protease activity in living cells to study cellular processes like apoptosis.[5]
-
Disease diagnosis and monitoring: Developing diagnostic tools based on the detection of disease-specific protease activity.
Mechanisms of Action
The two primary mechanisms governing the function of fluorogenic peptide substrates are Förster Resonance Energy Transfer (FRET) and static quenching.
2.1. Förster Resonance Energy Transfer (FRET)
FRET is a non-radiative energy transfer process between two light-sensitive molecules, a donor fluorophore and an acceptor chromophore (quencher).[6] For FRET to occur, the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor, and the two molecules must be in close proximity (typically 1-10 nm).[6] In a FRET-based peptide substrate, the donor fluorophore and the acceptor quencher are positioned on opposite sides of the protease cleavage site. When the substrate is intact, excitation of the donor fluorophore results in energy transfer to the quencher, preventing the donor from emitting light. Upon cleavage by the protease, the donor and quencher are separated, disrupting FRET and allowing the donor to fluoresce.[2]
2.2. Static (Contact) Quenching
Static quenching occurs when a fluorophore and a quencher molecule form a non-fluorescent ground-state complex. Unlike FRET, this mechanism does not rely on spectral overlap but rather on direct molecular contact. When the fluorophore and quencher are in close proximity on the peptide backbone, they form this complex, and fluorescence is suppressed. Proteolytic cleavage separates the two moieties, disrupting the complex and restoring the fluorescence of the fluorophore.
Below is a diagram illustrating the general mechanism of a FRET-based fluorogenic peptide substrate.
Figure 1: Mechanism of a FRET-based fluorogenic peptide substrate.
Quantitative Data Presentation
The choice of fluorophore-quencher pair and peptide sequence significantly impacts the performance of a fluorogenic substrate. The following tables summarize key quantitative data for commonly used FRET pairs and kinetic parameters for specific protease-substrate combinations.
Table 1: Comparison of Common FRET Pairs
| Donor (Fluorophore) | Acceptor (Quencher) | Excitation (nm) | Emission (nm) | R₀ (Å)¹ | Signal-to-Background Ratio |
| EDANS | DABCYL | ~340 | ~490 | 33 | Moderate to High |
| FAM | DABCYL | ~495 | ~520 | 45 | High |
| TAMRA | QSY-7 | ~555 | ~580 | 60 | Very High |
| CyPet | YPet | ~414 | ~530 | 54 | High[7] |
| Abz | Dnp | ~320 | ~420 | - | Moderate |
| Mca | Dnp | ~325 | ~393 | - | Moderate |
¹ R₀ is the Förster distance at which FRET efficiency is 50%.
Table 2: Kinetic Parameters of Fluorogenic Substrates for Various Proteases
| Protease | Substrate Sequence | Fluorophore/Quencher | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| Caspase-3 | Ac-DEVD-AMC | AMC | 10.3 | 2.5 | 2.4 x 10⁵ | [8] |
| Caspase-7 | Ac-DEVD-AMC | AMC | 16.5 | 0.8 | 4.8 x 10⁴ | [8] |
| MMP-2 | Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ | Mca/Dpa | 7 | 440 (µM⁻¹h⁻¹) | 6.3 x 10⁷ (M⁻¹s⁻¹) | [9] |
| MMP-9 | Dnp-Pro-Leu-Gly-Met-Trp-Ser-Arg-OH | Dnp/Trp | 4.3 | 0.09 | 2.1 x 10⁴ | [10] |
| MMP-13 | Ac-Pro-Leu-Gly(Mca)-Leu-Ala-Arg-NH₂ | Mca/Dansyl | 0.61 | 0.08 | 1.3 x 10⁵ | [11] |
| Cathepsin B | Z-Arg-Arg-AMC | AMC | 200 | - | - | |
| Thrombin | Boc-Val-Pro-Arg-AMC | AMC | 60 | 100 | 1.7 x 10⁶ | |
| HIV-1 Protease | RE(EDANS)SQNYPIVQK(DABCYL)R | EDANS/DABCYL | 15 | 7.4 | 4.9 x 10⁵ |
Experimental Protocols
This section provides detailed methodologies for key experiments using fluorogenic peptide substrates.
4.1. Protease Activity Assay (General Protocol)
This protocol describes a general method for measuring the activity of a purified protease in a 96-well plate format.
Materials:
-
Purified protease
-
Fluorogenic peptide substrate
-
Assay buffer (e.g., Tris or HEPES buffer with appropriate pH and additives like CaCl₂ or DTT, depending on the protease)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the purified protease to the desired concentration in cold assay buffer. Keep on ice.
-
Prepare a stock solution of the fluorogenic peptide substrate in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentration in assay buffer.
-
-
Assay Setup:
-
Add 50 µL of assay buffer to each well.
-
Add 25 µL of the diluted protease solution to the sample wells. For a negative control, add 25 µL of assay buffer instead of the enzyme solution.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
-
Initiate Reaction:
-
Add 25 µL of the diluted fluorogenic peptide substrate to all wells to initiate the reaction. The final volume in each well will be 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a pre-warmed fluorescence microplate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen fluorophore.
-
For kinetic assays, record the fluorescence every 1-5 minutes for a period of 30-60 minutes.[12]
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time.
-
The initial velocity (V₀) of the reaction is the initial linear slope of this plot.
-
Protease activity can be expressed as the change in relative fluorescence units (RFU) per minute.
-
4.2. High-Throughput Screening (HTS) for Protease Inhibitors
This protocol outlines a method for screening a compound library to identify potential protease inhibitors.
Materials:
-
Purified protease
-
Fluorogenic peptide substrate
-
Assay buffer
-
Compound library dissolved in DMSO
-
Positive control inhibitor (known inhibitor of the protease)
-
96-well or 384-well black microplates
-
Automated liquid handling system (recommended)
-
Fluorescence microplate reader
Procedure:
-
Plate Preparation:
-
Using a liquid handler, dispense a small volume (e.g., 1 µL) of each compound from the library into the wells of the microplate.
-
Dispense the positive control inhibitor into designated wells.
-
Dispense DMSO only into the negative control (no inhibitor) wells.
-
-
Enzyme Addition and Pre-incubation:
-
Add 50 µL of the diluted protease solution to all wells.
-
Incubate the plate at room temperature for 15-30 minutes to allow the compounds to interact with the enzyme.
-
-
Substrate Addition and Reaction:
-
Add 50 µL of the fluorogenic peptide substrate solution to all wells to start the reaction.
-
-
Fluorescence Measurement:
-
Incubate the plate at the optimal temperature for the enzyme for a fixed period (e.g., 30-60 minutes).
-
Measure the end-point fluorescence intensity in a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_compound - Fluorescence_blank) / (Fluorescence_negative_control - Fluorescence_blank))
-
Compounds showing inhibition above a certain threshold (e.g., 50%) are considered "hits."
-
4.3. IC₅₀ Determination of a Protease Inhibitor
This protocol describes how to determine the half-maximal inhibitory concentration (IC₅₀) of a candidate inhibitor.
Materials:
-
Purified protease
-
Fluorogenic peptide substrate
-
Assay buffer
-
Inhibitor compound
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Inhibitor Dilutions:
-
Prepare a serial dilution of the inhibitor compound in assay buffer. A 10-point, 3-fold serial dilution is common, starting from a high concentration (e.g., 100 µM).
-
-
Assay Setup:
-
Add 25 µL of each inhibitor dilution to triplicate wells.
-
Add 25 µL of assay buffer to the no-inhibitor control wells.
-
Add 25 µL of the diluted protease solution to all wells.
-
Incubate at room temperature for 15-30 minutes.
-
-
Reaction and Measurement:
-
Add 50 µL of the fluorogenic peptide substrate to all wells.
-
Incubate at the optimal temperature for a fixed time.
-
Measure the end-point fluorescence.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[13]
-
4.4. Cell-Based Caspase Activity Assay
This protocol describes a method for measuring intracellular caspase-3/7 activity in apoptotic cells using a cell-permeable fluorogenic substrate.[2]
Materials:
-
Adherent or suspension cells
-
Cell culture medium
-
Apoptosis-inducing agent (e.g., staurosporine)
-
Cell-permeable fluorogenic caspase-3/7 substrate (e.g., containing the DEVD sequence)
-
Cell lysis buffer
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
Induce apoptosis by treating the cells with an apoptosis-inducing agent for the desired time. Include an untreated control.
-
-
Substrate Loading:
-
Add the cell-permeable fluorogenic caspase substrate directly to the cell culture medium to the final desired concentration.
-
Incubate at 37°C for 1-2 hours to allow the substrate to enter the cells.
-
-
Fluorescence Measurement (Live Cells):
-
For live-cell imaging, visualize the cells using a fluorescence microscope with the appropriate filter set. Apoptotic cells will show a significant increase in fluorescence.
-
For a quantitative plate reader-based assay, proceed to the lysis step.
-
-
Cell Lysis (for Plate Reader Assay):
-
Gently wash the cells with PBS.
-
Add cell lysis buffer to each well and incubate on ice for 10 minutes.[2]
-
-
Plate Reader Measurement:
-
Measure the fluorescence intensity in a microplate reader.
-
-
Data Analysis:
-
Compare the fluorescence intensity of the treated (apoptotic) cells to the untreated control cells to determine the fold-increase in caspase activity.
-
Signaling Pathway Visualizations
Fluorogenic peptide substrates are instrumental in dissecting complex signaling pathways involving proteases. Below are diagrams of key protease-mediated signaling cascades.
5.1. Caspase Activation Cascade in Apoptosis
The caspase cascade is a hierarchical signaling pathway that executes programmed cell death (apoptosis). Initiator caspases (e.g., caspase-8 and -9) are activated by pro-apoptotic signals and, in turn, activate executioner caspases (e.g., caspase-3), which cleave a multitude of cellular substrates.
Figure 2: Caspase activation cascade in apoptosis.
5.2. Matrix Metalloproteinase (MMP) Activation Pathway
MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM). They are synthesized as inactive zymogens (pro-MMPs) and require proteolytic cleavage for activation.
Figure 3: General MMP activation pathway.
5.3. Blood Coagulation Cascade
The blood coagulation cascade is a series of enzymatic reactions involving various clotting factors (serine proteases) that culminates in the formation of a fibrin clot.
Figure 4: Simplified blood coagulation cascade.
Troubleshooting
Successful use of fluorogenic peptide substrates requires careful attention to experimental detail. This section provides a guide to common problems and their solutions.
Table 3: Troubleshooting Guide for Fluorogenic Protease Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low signal | Inactive enzyme | Use a fresh enzyme stock; ensure proper storage and handling. |
| Incorrect assay buffer | Optimize buffer pH, ionic strength, and cofactors. | |
| Substrate degradation | Use a fresh substrate stock; store protected from light. | |
| Incorrect instrument settings | Verify excitation and emission wavelengths and gain settings.[14] | |
| High background fluorescence | Autofluorescent compounds in the sample | Run a "no enzyme" control to quantify background.[15] |
| Substrate instability/autohydrolysis | Screen different substrates; optimize buffer conditions. | |
| Contaminated reagents or plate | Use high-purity reagents and new, clean plates. | |
| Inner filter effect at high substrate concentrations | Use a lower substrate concentration; correct for the inner filter effect. | |
| Non-linear reaction kinetics | Substrate depletion | Use a substrate concentration well above K_m_ or analyze only the initial linear phase. |
| Enzyme instability | Optimize assay conditions (temperature, pH); add stabilizing agents (e.g., BSA). | |
| Product inhibition | Analyze only the initial reaction velocity. | |
| High well-to-well variability | Pipetting errors | Use calibrated pipettes; prepare a master mix of reagents.[14] |
| Inconsistent temperature across the plate | Ensure uniform heating of the microplate. | |
| Bubbles in wells | Centrifuge the plate briefly before reading. | |
| False positives in HTS | Autofluorescent compounds | Pre-screen compounds for fluorescence at the assay wavelengths.[15] |
| Fluorescence quenchers | Run a counter-screen to identify quenchers. | |
| Non-specific inhibition (e.g., aggregation) | Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer.[15] |
Conclusion
Fluorogenic peptide substrates are powerful and versatile reagents for the study of proteases. By understanding their underlying principles, carefully selecting substrates and assay conditions, and being aware of potential pitfalls, researchers can leverage these tools to gain valuable insights into enzyme function, discover novel therapeutics, and advance our understanding of a wide range of biological processes. This guide provides a solid foundation for both new and experienced users to effectively employ fluorogenic peptide substrates in their research endeavors.
References
- 1. Assessment of Caspase Activities in Intact Apoptotic Thymocytes Using Cell-Permeable Fluorogenic Caspase Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative FRET (Förster Resonance Energy Transfer) Analysis for SENP1 Protease Kinetics Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A practical fluorogenic substrate for high-throughput screening of glutathione S-transferase inhibitors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Fluorogenic Substrates for In Situ Monitoring of Caspase-3 Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FRET or No FRET: A Quantitative Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative FRET (Förster Resonance Energy Transfer) analysis for SENP1 protease kinetics determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tumor imaging by means of proteolytic activation of cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High throughput screening of potentially selective MMP-13 exosite inhibitors utilizing a triple-helical FRET substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional imaging of proteases: recent advances in the design and application of substrate- and activity- based probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High throughput screening of potentially selective MMP-13 exosite inhibitors utilizing a triple-helical FRET substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Kinetic Studies of Caspase-3 using Mca-VDQMDGW-K(Dnp)-NH2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing the fluorogenic substrate, Mca-VDQMDGW-K(Dnp)-NH2, for the kinetic analysis of caspase-3, a key executioner enzyme in the apoptotic pathway.
Introduction
Caspase-3 (cysteine-aspartic protease 3) is a critical mediator of programmed cell death (apoptosis). Its activity is tightly regulated, and aberrant caspase-3 function is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. Therefore, the quantification of caspase-3 activity is essential for both basic research and drug development. This compound is a highly specific and sensitive fluorogenic substrate designed for monitoring caspase-3 activity.
This substrate is a peptide containing the caspase-3 recognition sequence VDQMDGW. The peptide is flanked by a fluorescent donor, 7-methoxycoumarin-4-acetyl (Mca), and a quenching acceptor, 2,4-dinitrophenyl (Dnp). In its intact form, the fluorescence of the Mca group is quenched by the proximity of the Dnp group through Fluorescence Resonance Energy Transfer (FRET). Upon cleavage by active caspase-3 at the aspartate residue, the Mca-containing fragment is liberated from the quencher, resulting in a significant increase in fluorescence intensity. This increase in fluorescence is directly proportional to the caspase-3 activity.
Quantitative Data
While specific kinetic constants such as Kcat and Km for this compound are not broadly published and are best determined empirically under specific experimental conditions, the table below summarizes its key properties.
| Property | Value | Reference |
| Synonyms | Caspase-3 Fluorogenic Substrate V | [1] |
| Molecular Formula | C60H74N14O21S | [1] |
| Excitation Wavelength | ~328 nm | [1] |
| Emission Wavelength | ~420 nm | [1] |
| Principle of Detection | Fluorescence Resonance Energy Transfer (FRET) |
Experimental Protocols
Reagent Preparation
-
Assay Buffer: A common assay buffer for caspase-3 activity includes 20 mM HEPES, 10% (w/v) sucrose, and 10 mM DTT, pH 7.2. The optimal buffer composition may vary depending on the experimental setup and should be empirically determined.
-
This compound Substrate Stock Solution: Dissolve the lyophilized substrate in sterile DMSO to prepare a stock solution of 10 mM. Store the stock solution in aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Active Caspase-3: Recombinant active caspase-3 can be purchased from various commercial suppliers. Follow the manufacturer's instructions for storage and handling.
-
Cell Lysates: To measure caspase-3 activity in a cellular context, prepare cell lysates from apoptotic and non-apoptotic cells. A typical lysis buffer contains 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol. Add protease inhibitors (excluding those that inhibit caspases) just before use. Keep lysates on ice.
Caspase-3 Kinetic Assay Protocol
This protocol is designed for a 96-well plate format and can be adapted for other formats.
-
Prepare the Reaction Plate:
-
On ice, prepare a master mix containing the assay buffer.
-
Add 50 µL of the master mix to each well of a black, flat-bottom 96-well plate.
-
-
Add Active Caspase-3 or Cell Lysate:
-
For purified enzyme kinetics, add a known amount of active caspase-3 to the wells. A typical starting concentration is in the low nanomolar range.
-
For cell-based assays, add 10-50 µg of cell lysate protein to the wells.
-
-
Prepare Substrate Dilutions:
-
Dilute the 10 mM this compound stock solution in assay buffer to create a series of working concentrations. For Km determination, a typical concentration range would be from 0.1 to 10 times the expected Km. If the Km is unknown, a broad range from low micromolar to high micromolar should be tested.
-
-
Initiate the Reaction:
-
Add the diluted substrate to the wells to a final volume of 100 µL.
-
Mix gently by shaking the plate for 30 seconds.
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (~328 nm) and emission (~420 nm) wavelengths.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Plot the initial velocities against the substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Visualizations
Caspase-3 Signaling Pathway
Caption: Overview of the extrinsic and intrinsic pathways leading to caspase-3 activation and apoptosis.
Experimental Workflow for Caspase-3 Kinetic Assay
Caption: Step-by-step workflow for determining caspase-3 kinetic parameters using a fluorogenic substrate.
References
Application Notes and Protocols for Caspase-3 Inhibitor Screening using Mca-VDQMDGW-K(Dnp)-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-3 is a critical executioner caspase in the apoptotic pathway, making it a key target for the development of therapeutics for a variety of diseases, including neurodegenerative disorders, ischemic damage, and certain cancers. The Mca-VDQMDGW-K(Dnp)-NH2 is a highly specific fluorogenic substrate for Caspase-3, designed for the sensitive detection of its activity in a continuous assay format. This peptide substrate is based on the principle of Fluorescence Resonance Energy Transfer (FRET). The 7-methoxycoumarin (Mca) fluorophore is quenched by the 2,4-dinitrophenyl (Dnp) group until the peptide is cleaved by active Caspase-3. Upon cleavage, the Mca fluorophore is liberated from the quencher, resulting in a measurable increase in fluorescence intensity. This application note provides a detailed protocol for utilizing this compound to screen for and characterize inhibitors of Caspase-3.
Principle of the Assay
The this compound substrate employs the FRET principle for the detection of Caspase-3 activity. In the intact peptide, the Mca group's fluorescence is quenched by the proximal Dnp group. Active Caspase-3 recognizes and cleaves the peptide sequence. This cleavage event separates the Mca fluorophore from the Dnp quencher, leading to a significant increase in fluorescence that can be monitored in real-time. The rate of fluorescence increase is directly proportional to the Caspase-3 activity.
Figure 1: Principle of the FRET-based Caspase-3 assay.
Data Presentation
The following table provides illustrative IC50 values for known Caspase-3 inhibitors. Note: These values were determined using the similar fluorogenic substrate Ac-DEVD-AMC and are provided for reference purposes. Researchers should determine the IC50 values for their compounds of interest empirically using the this compound substrate under their specific experimental conditions.
| Inhibitor | Target | IC50 (nM) | Notes |
| Ac-DEVD-CHO | Caspase-3 | 0.23 | Reversible aldehyde inhibitor. |
| Z-VAD-FMK | Pan-Caspase | 0.5 - 10 | Irreversible inhibitor, broad-spectrum. |
| Q-VD-OPh | Pan-Caspase | 25 - 100 | Irreversible inhibitor with a broader specificity than Z-VAD-FMK. |
| Ac-IETD-CHO | Caspase-8 | >10,000 | Demonstrates selectivity of the assay for Caspase-3. |
Experimental Protocols
Materials and Reagents
-
This compound Substrate: Lyophilized powder. Store at -20°C, protected from light.
-
Recombinant Human Caspase-3: Active, purified enzyme. Store at -80°C.
-
Assay Buffer: 20 mM HEPES, 10% (w/v) Sucrose, 0.1% (w/v) CHAPS, 10 mM DTT, pH 7.4. Prepare fresh DTT solution and add to the buffer immediately before use.
-
Test Compounds (Inhibitors): Dissolved in an appropriate solvent (e.g., DMSO).
-
96-well black, flat-bottom microplates: For fluorescence measurements.
-
Fluorescence microplate reader: Capable of excitation at ~328 nm and emission at ~420 nm.
Preparation of Reagents
-
This compound Substrate Stock Solution (1 mM): Reconstitute the lyophilized powder in DMSO. For example, for 1 mg of substrate (MW ~1359 g/mol ), add 736 µL of DMSO. Mix thoroughly. Store aliquots at -20°C, protected from light.
-
Caspase-3 Working Solution: Dilute the stock solution of recombinant Caspase-3 in cold Assay Buffer to the desired final concentration. The optimal concentration should be determined empirically but is typically in the range of 1-10 nM.
-
Test Compound Dilutions: Prepare a serial dilution of the test compounds in the Assay Buffer. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed 1% (v/v) in the final assay volume.
Experimental Workflow for Inhibitor Screening
Figure 2: General workflow for Caspase-3 inhibitor screening.
Assay Protocol for IC50 Determination
-
Plate Setup:
-
Add 50 µL of Assay Buffer to all wells of a 96-well black microplate.
-
Add 10 µL of the serially diluted test compound or vehicle control (e.g., DMSO in Assay Buffer) to the appropriate wells.
-
Add 20 µL of the diluted Caspase-3 working solution to all wells except the "no enzyme" control wells (add 20 µL of Assay Buffer instead).
-
-
Pre-incubation: Gently mix the plate and incubate at room temperature for 15-30 minutes to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation:
-
Prepare the substrate working solution by diluting the 1 mM stock of this compound in Assay Buffer. The final substrate concentration should be at or near the Km value. If the Km is unknown, a concentration of 10-20 µM is a good starting point.
-
Add 20 µL of the substrate working solution to all wells to start the reaction. The final volume in each well will be 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity (Excitation: 328 nm, Emission: 420 nm) every 1-2 minutes for 30-60 minutes (kinetic mode). Alternatively, for high-throughput screening, an endpoint reading can be taken after a fixed incubation time (e.g., 30 minutes).
-
Data Analysis
-
Calculate Initial Reaction Velocities: For kinetic reads, plot the relative fluorescence units (RFU) versus time. The initial velocity (slope) of the linear portion of this curve is proportional to the enzyme activity.
-
Determine Percent Inhibition:
-
% Inhibition = [1 - (Velocity_inhibitor / Velocity_vehicle)] * 100
-
-
Calculate IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
Logical Relationship for Data Interpretation
Figure 3: Logical flow for interpreting assay results.
Conclusion
The this compound fluorogenic substrate provides a sensitive and reliable tool for the screening and characterization of Caspase-3 inhibitors. The protocol described herein can be adapted for high-throughput screening and detailed kinetic studies. Accurate determination of inhibitor potency is crucial for the development of novel therapeutics targeting apoptosis, and this FRET-based assay offers a robust platform for such investigations.
Application Notes and Protocols for Live-Cell Imaging of Caspase-3 Activity with Fluorogenic Substrates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and utilizing fluorogenic substrates for the real-time imaging of caspase-3 activity in live cells. This technique is a powerful tool for studying apoptosis, screening for pro- and anti-apoptotic drugs, and elucidating cellular signaling pathways.
Introduction to Caspase-3 and Apoptosis
Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development and homeostasis. Dysregulation of apoptosis is implicated in a wide range of diseases, including cancer and neurodegenerative disorders. A key executioner in the apoptotic cascade is Caspase-3, a cysteine-aspartic protease.[1][2] In healthy cells, Caspase-3 exists as an inactive zymogen. Upon receiving apoptotic signals, initiator caspases (like caspase-8 and caspase-9) cleave and activate pro-caspase-3.[2] Activated Caspase-3 then cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[3][4] The activation of caspase-3 is therefore considered a reliable and crucial marker for cells undergoing apoptosis.[2][5]
Fluorogenic substrates for caspase-3 are powerful tools for monitoring this activation in real-time within living cells. These probes are typically composed of the caspase-3 recognition sequence, Asp-Glu-Val-Asp (DEVD), linked to a reporter molecule.[3][4][5] When the substrate is cleaved by active caspase-3, the reporter is released or undergoes a conformational change, resulting in a detectable fluorescent signal.
Principle of Fluorogenic Caspase-3 Substrates
The most common types of fluorogenic caspase-3 substrates for live-cell imaging fall into two main categories:
-
Substrate-linked DNA Dyes: These consist of the DEVD peptide linked to a cell-permeable, non-fluorescent DNA dye.[6][7][8] In this state, the negatively charged DEVD peptide prevents the dye from binding to DNA.[9] Upon cleavage of the DEVD sequence by active caspase-3 in the cytoplasm, the DNA dye is released, translocates to the nucleus, binds to DNA, and becomes fluorescent.[7][9] An example of this is the NucView® 488 substrate.[6][7]
-
FRET-based Biosensors: These genetically encoded reporters consist of two fluorescent proteins, such as a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP), connected by a linker containing the DEVD sequence.[3] In the intact state, Förster Resonance Energy Transfer (FRET) occurs between the two fluorophores. When caspase-3 is activated, it cleaves the DEVD linker, separating the fluorescent proteins and disrupting FRET.[3] This results in a ratiometric change in fluorescence emission that can be quantified.
Signaling Pathway
The activation of Caspase-3 is a central event in both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.
Experimental Protocols
Protocol 1: Live-Cell Imaging of Caspase-3/7 Activity using a Substrate-linked DNA Dye (e.g., NucView® 488)
This protocol describes the use of a cell-permeable fluorogenic substrate for detecting caspase-3 and -7 activity in live cells.
Materials:
-
NucView® 488 Caspase-3 Substrate (or similar DEVD-based DNA dye)
-
Live-cell imaging medium (e.g., phenol-free DMEM)
-
Cells of interest
-
Apoptosis inducer (e.g., Staurosporine, Doxorubicin)
-
Caspase inhibitor (optional, for control experiments, e.g., Z-VAD-FMK)
-
Fluorescence microscope with environmental chamber (37°C, 5% CO2)
Experimental Workflow:
Procedure:
-
Cell Seeding: Seed cells in a suitable live-cell imaging dish or plate at a density that will result in 60-70% confluency at the time of imaging. Allow cells to adhere overnight.
-
Induction of Apoptosis:
-
Treat cells with the desired apoptosis-inducing agent at a predetermined concentration. For example, treat with 1 µM staurosporine.[3]
-
Include a vehicle-treated control (e.g., DMSO).
-
For inhibitor controls, pre-incubate cells with a pan-caspase inhibitor (e.g., 40 µM Z-VAD-FMK) for 1 hour before adding the apoptosis inducer.[9]
-
-
Substrate Addition: Add the NucView® 488 substrate to the cell culture medium to a final concentration of 1-5 µM.[9]
-
Live-Cell Imaging:
-
Place the imaging dish on the microscope stage within the environmental chamber.
-
Acquire images at regular intervals (e.g., every 15-30 minutes) for the desired duration of the experiment (e.g., up to 96 hours).[9]
-
Use appropriate filter sets for the fluorophore (e.g., Ex/Em ~490/520 nm for NucView® 488).[10]
-
-
Image Analysis:
-
Quantify the number of fluorescent nuclei over time. This represents the number of apoptotic cells.
-
The fluorescence intensity of the nuclei can also be measured.
-
Normalize the number of apoptotic cells to the total number of cells (can be determined by brightfield or a nuclear counterstain like Hoechst 33342, though the latter is for endpoint assays).
-
Protocol 2: Live-Cell Imaging of Caspase-3 Activity using a FRET-based Biosensor
This protocol outlines the use of a genetically encoded FRET biosensor to monitor caspase-3 activity.
Materials:
-
Cells of interest
-
Expression vector encoding a FRET-based caspase-3 biosensor (e.g., CFP-DEVD-YFP)
-
Transfection reagent
-
Live-cell imaging medium
-
Apoptosis inducer
-
Fluorescence microscope with FRET imaging capabilities
Procedure:
-
Transfection: Transfect the cells with the FRET biosensor expression vector using a suitable transfection reagent. Allow 24-48 hours for protein expression.
-
Induction of Apoptosis: Treat the transfected cells with an apoptosis inducer as described in Protocol 1.
-
Live-Cell Imaging:
-
Place the imaging dish on the microscope stage.
-
Acquire images in both the donor (CFP) and FRET (YFP) channels at regular intervals.
-
-
Image Analysis:
-
Calculate the FRET ratio (e.g., YFP emission / CFP emission) for individual cells over time.
-
A decrease in the FRET ratio indicates cleavage of the biosensor and activation of caspase-3.
-
Data Presentation
Quantitative data from live-cell imaging experiments should be summarized for clear comparison.
Table 1: Comparison of Fluorogenic Caspase-3 Substrates
| Feature | Substrate-linked DNA Dyes (e.g., NucView® 488) | FRET-based Biosensors (e.g., CFP-DEVD-YFP) |
| Principle | Cleavage releases a DNA dye that fluoresces upon binding to the nucleus.[7][9] | Cleavage disrupts FRET between two fluorescent proteins.[3] |
| Delivery | Cell-permeable chemical compound.[6] | Requires transfection with a plasmid.[3] |
| Signal Type | Turn-on fluorescence in the nucleus.[7] | Ratiometric change in fluorescence.[3] |
| Advantages | Simple to use, no transfection needed, good for high-throughput screening.[6][9] | Ratiometric signal is less sensitive to variations in probe concentration and excitation intensity, provides dynamic intracellular information.[1][8] |
| Limitations | Indirect measure of caspase activity (relies on nuclear translocation), potential for cytotoxicity with long-term exposure. | Transfection efficiency can vary, potential for phototoxicity with repeated imaging. |
Table 2: Example Experimental Conditions for Inducing Apoptosis
| Cell Line | Apoptosis Inducer | Concentration | Incubation Time | Expected Outcome | Reference |
| HeLa | Doxorubicin | 10 µM | 72 hours | Increased number of fluorescent nuclei. | [9] |
| COS-7 | Staurosporine | 1 µM | 90 minutes - 5 hours | Rapid increase in caspase-3 activity. | [3] |
| 293T | Staurosporine | 8 µM | 6 - 72 hours | 2.8-fold increase in Firefly Luciferase activity (in a reporter system). | [4] |
| N19-Oligodendrocyte | Potassium Chloride | 80 mM | 12 hours | ~45% cell death. | [7] |
| H3255 (NSCLC) | Erlotinib | 0.01 - 10 µM | 96 hours | Dose-dependent increase in caspase activation. | [9] |
Troubleshooting
| Problem | Possible Cause | Solution |
| High background fluorescence | Substrate concentration is too high; autofluorescence of cells or medium. | Optimize substrate concentration; use phenol-free medium; acquire background images for subtraction. |
| No or weak signal in induced cells | Inefficient induction of apoptosis; caspase-3 is not activated in the chosen cell line/condition; substrate is not cell-permeable. | Confirm apoptosis induction with an alternative method (e.g., Annexin V staining); use a positive control cell line; check the viability of the substrate. |
| Cell death in control group | Cytotoxicity of the substrate or transfection reagent; phototoxicity from imaging. | Perform a toxicity assay for the substrate/reagent; reduce laser power and exposure time during imaging. |
Conclusion
Live-cell imaging with fluorogenic caspase-3 substrates is a dynamic and quantitative method for studying apoptosis. The choice of substrate will depend on the specific experimental goals, with substrate-linked DNA dyes being well-suited for high-throughput applications and FRET-based biosensors offering more detailed mechanistic insights. By following the detailed protocols and considering the data presentation and troubleshooting guidelines provided, researchers can effectively utilize this technology to advance their understanding of programmed cell death and its role in health and disease.
References
- 1. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. sartorius.com.cn [sartorius.com.cn]
- 6. biotium.com [biotium.com]
- 7. Monitoring Cleaved Caspase-3 Activity and Apoptosis of Immortalized Oligodendroglial Cells using Live-cell Imaging and Cleaveable Fluorogenic-dye Substrates Following Potassium-induced Membrane Depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Designing Caspase-3 Sensors for Imaging of Apoptosis in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Live Cell Imaging of Caspase Activation for High Content Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Meter™ Live Cell Caspase 3/7 Imaging Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
Preparing Stock Solutions of Mca-VDQMDGW-K(Dnp)-NH2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mca-VDQMDGW-K(Dnp)-NH2 is a highly sensitive fluorogenic substrate designed for the specific detection of caspase-3 activity. This substrate consists of a peptide sequence (VDQMDGWK) flanked by a fluorescent donor, 7-methoxycoumarin-4-acetyl (Mca), and a quencher, 2,4-dinitrophenyl (Dnp). In its intact form, the fluorescence of the Mca group is quenched by the proximal Dnp group through Förster Resonance Energy Transfer (FRET). Upon cleavage by active caspase-3 at the aspartic acid residue within the peptide sequence, the Mca fluorophore is liberated from the quencher, resulting in a significant increase in fluorescence intensity. This direct relationship between caspase-3 activity and fluorescence emission allows for the quantitative measurement of enzyme kinetics and the screening of caspase-3 inhibitors. The fluorescence of the cleaved Mca group can be measured at an excitation wavelength of approximately 328 nm and an emission wavelength of around 420 nm.[1]
Proper preparation of a concentrated stock solution is a critical first step for ensuring accurate and reproducible results in subsequent enzymatic assays. This document provides detailed protocols for the preparation, handling, and storage of this compound stock solutions.
Quantitative Data Summary
For ease of reference, the key quantitative parameters for this compound are summarized in the table below.
| Parameter | Value | Source(s) |
| Molecular Weight | ~1359.38 g/mol | [1][2] |
| Excitation Maximum (Ex) | ~328 nm | [1] |
| Emission Maximum (Em) | ~420 nm | [1] |
| Recommended Solvent | High-Purity, Anhydrous DMSO | Inferred from similar compounds |
| Recommended Stock Concentration | 1-10 mM | Inferred from similar compounds |
| Storage of Lyophilized Powder | -20°C | [1] |
| Storage of Stock Solution | -20°C or -80°C (in aliquots) | [3] |
| Stock Solution Stability | 1 month at -20°C, 6 months at -80°C | [3] |
Experimental Protocols
Materials Required
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, high-purity
-
Microcentrifuge tubes (sterile, polypropylene)
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Optional: Ultrasonic bath
Protocol for Preparing a 1 mM Stock Solution
This protocol describes the preparation of a 1 mM stock solution of this compound. Adjust volumes as necessary for different desired concentrations.
-
Pre-equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can affect the stability of the compound.
-
Reconstitution:
-
Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
To prepare a 1 mM stock solution, you will need to add a specific volume of DMSO. The volume can be calculated using the following formula: Volume of DMSO (µL) = (Mass of peptide in mg / Molecular Weight in g/mol ) * 1,000,000 For example, to reconstitute 1 mg of this compound (MW = 1359.38 g/mol ) to a 1 mM concentration: Volume of DMSO (µL) = (1 mg / 1359.38 g/mol ) * 1,000,000 ≈ 735.6 µL
-
Carefully add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
-
Dissolution:
-
Cap the vial tightly and vortex for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the peptide has dissolved. If particulates are still visible, gentle warming of the tube to 37°C and brief sonication in an ultrasonic bath can aid in complete dissolution.[4]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[3]
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3] Protect the aliquots from light.
-
Visualizations
Signaling Pathway of Caspase-3 Substrate Cleavage
Caption: Caspase-3 mediated cleavage of the fluorogenic substrate.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Application Notes
-
Solvent Choice: While some datasheets may list formic acid as a solvent, it is generally not suitable for cell-based or in vitro enzymatic assays due to its acidic nature.[1] High-purity, anhydrous DMSO is the recommended solvent for reconstituting this and similar peptide substrates for use in biological applications. Due to the hygroscopic nature of DMSO, it is advisable to use a fresh, unopened bottle to prevent the introduction of water, which can affect peptide stability.
-
Working Concentration: The optimal working concentration of this compound will depend on the specific assay conditions, including the concentration of caspase-3 and the incubation time. A typical starting point for similar fluorogenic caspase substrates is in the range of 10-50 µM. It is recommended to perform a substrate titration to determine the optimal concentration for your experimental setup.
-
Assay Buffer: A common assay buffer for in vitro caspase-3 activity assays consists of 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, and 0.1% CHAPS. The final concentration of DMSO in the assay should be kept low (typically less than 1%) to avoid solvent effects on enzyme activity.
-
Controls: It is essential to include appropriate controls in your experiments. These should include a no-enzyme control (substrate in assay buffer) to measure background fluorescence, a positive control with purified active caspase-3, and an inhibited control using a known caspase-3 inhibitor to confirm the specificity of the signal.
By following these detailed protocols and application notes, researchers, scientists, and drug development professionals can confidently prepare and utilize this compound stock solutions to obtain reliable and reproducible data in their studies of caspase-3 activity.
References
Application Notes and Protocols for Mca-VDQMDGW-K(Dnp)-NH2 Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the fluorogenic substrate Mca-VDQMDGW-K(Dnp)-NH2 for the quantitative analysis of Caspase-3 activity. Detailed protocols for enzyme activity assays and kinetic analysis are provided, along with data presentation and analysis guidelines.
Introduction
This compound is a highly specific fluorogenic substrate for Caspase-3, an essential effector caspase in the apoptotic pathway.[1][2][3] The assay principle is based on Fluorescence Resonance Energy Transfer (FRET).[4] The substrate consists of a peptide sequence recognized by Caspase-3, flanked by a fluorescent donor, 7-methoxycoumarin-4-acetyl (Mca), and a quencher, 2,4-dinitrophenyl (Dnp).[1] In the intact substrate, the fluorescence of Mca is quenched by the close proximity of the Dnp group. Upon cleavage of the peptide by active Caspase-3, the Mca fluorophore is liberated, resulting in a significant increase in fluorescence intensity.[1] This increase in fluorescence is directly proportional to the Caspase-3 activity. The excitation and emission maxima for the cleaved Mca are approximately 328 nm and 420 nm, respectively.[1]
Signaling Pathway
Experimental Protocols
Materials and Reagents
-
This compound Substrate: Lyophilized powder, store at -20°C.
-
Recombinant Human Caspase-3: For use as a positive control.
-
Caspase-3 Inhibitor (e.g., Ac-DEVD-CHO): For use as a negative control.
-
Assay Buffer: 20 mM HEPES, pH 7.4, 0.1% CHAPS, 2 mM EDTA, 5 mM DTT.[1][2] Prepare fresh before use.
-
Lysis Buffer: 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT.[2]
-
DMSO: For reconstituting the substrate and inhibitor.
-
96-well black microplates: For fluorescence measurements.
-
Fluorometric microplate reader: Capable of excitation at ~328 nm and emission at ~420 nm.
Reagent Preparation
-
Substrate Stock Solution (10 mM): Dissolve this compound in DMSO. Aliquot and store at -20°C, protected from light.
-
Inhibitor Stock Solution (2 mM): Dissolve Ac-DEVD-CHO in DMSO. Aliquot and store at -20°C.[2]
-
1x Assay Buffer: Prepare by diluting a 10x stock or from individual components. Add DTT immediately before use.[1]
-
1x Lysis Buffer: Prepare by diluting a 5x stock or from individual components. Add DTT immediately before use.[2]
Protocol for Caspase-3 Activity in Cell Lysates
This protocol is designed for a 96-well plate format with a final reaction volume of 100 µL.
-
Cell Lysis:
-
Induce apoptosis in your cell line of choice using a known stimulus.
-
Harvest cells and wash with cold PBS.
-
Resuspend the cell pellet in cold Lysis Buffer (e.g., 100 µL per 1-2 x 10^6 cells).[5]
-
Incubate on ice for 15-20 minutes.[2]
-
Centrifuge at 14,000 x g for 10-15 minutes at 4°C.[1]
-
Carefully transfer the supernatant (cell lysate) to a pre-chilled tube.
-
Determine the protein concentration of the lysate using a suitable method (e.g., BCA assay).
-
-
Assay Setup:
-
Prepare the following reactions in a 96-well black microplate:
-
Sample Wells: 50 µL of cell lysate (containing 50-200 µg of protein).[6]
-
Inhibitor Control Wells: 50 µL of cell lysate + 5 µL of diluted Caspase-3 inhibitor.
-
Positive Control Wells: 50 µL of Assay Buffer + diluted recombinant Caspase-3.
-
Blank Well: 50 µL of Lysis Buffer (to measure background fluorescence).
-
-
Adjust the volume in each well to 90 µL with Assay Buffer.
-
-
Reaction Initiation and Measurement:
-
Prepare a Reaction Mix by diluting the 10 mM substrate stock solution in Assay Buffer to a 10x working concentration (e.g., 200 µM for a final concentration of 20 µM).
-
Start the reaction by adding 10 µL of the 10x substrate solution to each well.
-
Immediately place the plate in the fluorometric reader, pre-set to 37°C.
-
Measure the fluorescence intensity (Ex/Em = 328/420 nm) every 5 minutes for 60-120 minutes.
-
Protocol for Michaelis-Menten Kinetics
This protocol determines the kinetic parameters (Km and Vmax) of Caspase-3.
-
Assay Setup:
-
Prepare a series of substrate dilutions in Assay Buffer to achieve a range of final concentrations (e.g., 0.5 µM to 50 µM).
-
In a 96-well black microplate, add a fixed amount of purified recombinant Caspase-3 to each well.
-
Initiate the reaction by adding the different concentrations of the substrate to the wells.
-
Immediately measure the fluorescence intensity over time as described above.
-
Data Presentation and Analysis
Experimental Workflow Diagram
Standard Curve for Mca
To convert Relative Fluorescence Units (RFU) to the amount of cleaved substrate, a standard curve using free Mca is required.
Table 1: Example Data for Mca Standard Curve
| [Mca] (µM) | RFU (Mean) |
| 0.0 | 50 |
| 0.5 | 550 |
| 1.0 | 1045 |
| 2.5 | 2555 |
| 5.0 | 5040 |
| 10.0 | 9995 |
Caspase-3 Activity Calculation
-
Subtract Background: For each time point, subtract the RFU of the blank from the RFU of the samples.
-
Calculate Initial Velocity (V₀): Plot RFU vs. time. The initial velocity is the slope of the linear portion of this curve (ΔRFU/Δt).
-
Convert to Molar Rate: Use the standard curve to convert V₀ from RFU/min to µM/min.
-
Activity (µmol/min/mg) = (Slope [µM/min] x Reaction Volume [L]) / (Protein Amount [mg])
-
Table 2: Example Caspase-3 Activity Data
| Sample | Protein (mg) | V₀ (RFU/min) | Activity (µmol/min/mg) |
| Untreated Cells | 0.1 | 15 | 0.015 |
| Treated Cells | 0.1 | 250 | 0.250 |
| Inhibitor Ctrl | 0.1 | 18 | 0.018 |
Michaelis-Menten Kinetics Analysis
-
Calculate the initial velocity (V₀) for each substrate concentration [S].
-
Plot V₀ versus [S].
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Vmax and Km.[7][8]
-
Vmax: The maximum reaction velocity.[8]
-
Km (Michaelis constant): The substrate concentration at which the reaction velocity is half of Vmax. It indicates the affinity of the enzyme for the substrate.[8]
Table 3: Example Data for Michaelis-Menten Analysis
| [Substrate] (µM) | V₀ (µM/min) |
| 0.5 | 0.10 |
| 1.0 | 0.18 |
| 2.5 | 0.36 |
| 5.0 | 0.56 |
| 10.0 | 0.77 |
| 20.0 | 0.95 |
| 40.0 | 1.08 |
Logical Relationship for Data Interpretation
Important Considerations
-
Inner Filter Effect (IFE): At high substrate or sample concentrations, the absorption of excitation and/or emission light can lead to non-linear fluorescence responses.[9][10][11] It is crucial to work within a concentration range where fluorescence is linear with the concentration of the fluorophore. If necessary, correct for the IFE using established methods.[9][12]
-
Controls: Always include appropriate positive, negative (inhibitor), and blank controls to ensure the validity of the results.
-
Linear Range: Ensure that the assay is performed within the linear range of both the instrument and the enzyme kinetics. This may require optimizing enzyme and substrate concentrations.
-
Reagent Stability: DTT is unstable in solution; therefore, add it to the buffers immediately before use. Protect the fluorogenic substrate from light.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. Fluorogenic Substrates for In Situ Monitoring of Caspase-3 Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. Enzyme Parameters and Michaelis-Menten Plots - Free Sketchy MCAT Lesson [sketchy.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Mca-VDQMDGW-K(Dnp)-NH2 in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the fluorogenic substrate, Mca-VDQMDGW-K(Dnp)-NH2, in drug discovery, with a focus on the identification and characterization of caspase-3 inhibitors.
Introduction
This compound is a sensitive and specific fluorogenic substrate for caspase-3, an executioner caspase that plays a pivotal role in the apoptotic signaling cascade. The substrate is designed based on the principle of Förster Resonance Energy Transfer (FRET). The peptide sequence VDQMDGW is flanked by a fluorescent donor, 7-methoxycoumarin-4-acetyl (Mca), and a quenching acceptor, 2,4-dinitrophenyl (Dnp). In its intact form, the fluorescence of the Mca group is quenched by the proximity of the Dnp group. Upon cleavage by active caspase-3 between the aspartic acid (D) and methionine (M) residues, the Mca fluorophore is liberated from the quencher, resulting in a significant increase in fluorescence intensity. This direct relationship between enzyme activity and fluorescence signal makes this compound an ideal tool for high-throughput screening (HTS) of caspase-3 inhibitors and for detailed kinetic studies.
Physicochemical Properties and Spectral Data
A summary of the key properties of this compound is provided below.
| Property | Value | Reference |
| Synonyms | Caspase-3 Fluorogenic Substrate V | [1] |
| Molecular Formula | C60H74N14O21S • XNH3 | [1] |
| Molecular Weight | 1359.4 g/mol | [1] |
| Purity | ≥95% | [1] |
| Appearance | Lyophilized powder | [1] |
| Solubility | Formic Acid: 1 mg/ml | [1] |
| Fluorophore | Mca (7-methoxycoumarin-4-acetyl) | [1] |
| Quencher | Dnp (2,4-dinitrophenyl) | [1] |
| Excitation Maximum (λex) | 328 nm | [1] |
| Emission Maximum (λem) | 420 nm | [1] |
| Storage | Store at -20°C, protect from light | [1] |
Applications in Drug Discovery
The primary application of this compound in drug discovery is the identification and characterization of caspase-3 modulators. Dysregulation of apoptosis is a hallmark of numerous diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. Therefore, targeting caspases, particularly caspase-3, is a promising therapeutic strategy.
-
High-Throughput Screening (HTS) for Caspase-3 Inhibitors: The robust and sensitive nature of the assay using this substrate makes it highly suitable for screening large compound libraries to identify potential caspase-3 inhibitors.
-
Mechanism of Action Studies: For hit compounds identified in primary screens, this substrate can be used to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
-
Structure-Activity Relationship (SAR) Studies: The substrate is integral to SAR studies, where the potency of a series of related compounds is evaluated to guide the optimization of lead candidates.
-
In Vitro Characterization of Drug Candidates: It is used to determine the IC50 values of novel drug candidates targeting caspase-3.
Caspase-3 Signaling Pathway in Apoptosis
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation can be initiated through two major pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspase-3, which then cleaves a broad spectrum of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
References
Troubleshooting & Optimization
reducing background fluorescence in caspase-3 assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues encountered during caspase-3 assays, with a specific focus on reducing background fluorescence.
Troubleshooting Guides & FAQs
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Q1: What are the common sources of high background fluorescence in my caspase-3 assay?
High background fluorescence in caspase-3 assays can originate from several sources, broadly categorized as either intrinsic sample autofluorescence or nonspecific binding of fluorescent reagents.
-
Autofluorescence: Many cellular components naturally fluoresce, a phenomenon known as autofluorescence. Key contributors include NADH, riboflavin, collagen, and lipofuscin.[1][2] This intrinsic fluorescence is often more pronounced in the blue-green region of the spectrum.[1] Dead cells are also a significant source of autofluorescence.[2]
-
Media and Reagents: Phenol red and fetal bovine serum (FBS) in cell culture media are common sources of background fluorescence.[2] Additionally, aldehyde-based fixatives like formalin and glutaraldehyde can generate fluorescent byproducts.[1][2]
-
Nonspecific Binding: The fluorescent substrate or antibodies used in the assay can bind nonspecifically to cellular components, leading to a generalized high background.[3][4]
-
Substrate Instability: The fluorogenic substrate may be unstable and spontaneously hydrolyze, releasing the fluorophore and increasing background signal.
Q2: How can I reduce autofluorescence from my cells and media?
Several strategies can be employed to minimize autofluorescence originating from your biological samples and culture conditions.
-
Use Autofluorescence-Free Media: When possible, switch to a specialized low-autofluorescence medium, especially for live-cell imaging. If this is not feasible, use media without phenol red and with a reduced serum concentration.[2]
-
Optimize Fixation: If fixation is necessary, consider using organic solvents like ice-cold methanol or ethanol instead of aldehyde-based fixatives.[1][2] If aldehydes must be used, keep the fixation time to a minimum and consider treating the samples with a reducing agent like sodium borohydride.[1][2]
-
Remove Dead Cells: Dead cells can be removed from suspension cultures by low-speed centrifugation or using a Ficoll gradient.[2] For adherent cells, ensure thorough washing to remove detached, dead cells. Including a viability dye in your panel can also allow for the exclusion of dead cells during analysis.[1]
-
Photobleaching: Exposing the sample to a light source before staining can help to quench endogenous autofluorescence.[5]
-
Use Quenching Reagents: Commercially available quenching agents, such as Sudan Black B, can be used to reduce autofluorescence, particularly from lipofuscin.[6]
Q3: What are the best practices for sample preparation to minimize background?
Proper sample handling and preparation are critical for achieving a good signal-to-noise ratio.
-
Cell Lysis: Ensure complete but gentle cell lysis to release caspase-3 without damaging cellular components that might contribute to background. Incubating cells in a chilled lysis buffer on ice is a common practice.[7][8][9]
-
Protein Concentration: Determine the protein concentration of your cell lysate and normalize it across all samples. Using a protein concentration within the recommended range for your assay kit (typically 1-4 mg/mL) is crucial for accurate and reproducible results.[10]
-
Washing Steps: Thoroughly wash cells after fixation and permeabilization steps to remove any unbound reagents.[11]
Q4: How do I choose the right controls for my caspase-3 assay?
Appropriate controls are essential for interpreting your results correctly and identifying the source of any issues.
-
Unstained Control: An unstained sample (cells only, no fluorescent reagents) will reveal the level of endogenous autofluorescence.[2]
-
Vehicle-Treated Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve your experimental compound serve as a negative control to assess the basal level of apoptosis.
-
Positive Control: Cells treated with a known apoptosis-inducing agent (e.g., staurosporine, camptothecin) are a crucial positive control to ensure the assay is working correctly.[8]
-
No-Enzyme Control: A reaction mixture containing all components except the cell lysate can help identify background from the assay reagents themselves.
-
Inhibitor Control: Including a sample pre-treated with a specific caspase-3 inhibitor (e.g., Ac-DEVD-CHO) can confirm that the measured fluorescence is due to caspase-3 activity.[8]
Q5: My background is still high. What other assay parameters can I optimize?
If you are still experiencing high background after addressing the common issues, consider optimizing the following parameters:
-
Substrate Concentration: Titrate the concentration of the fluorogenic substrate to find the optimal balance between signal and background.
-
Incubation Time: Optimize the incubation time for the substrate. A shorter incubation time may reduce background, while a longer time might be necessary for a weak signal to develop.[8]
-
Fluorophore Selection: If possible, choose a fluorophore that excites and emits in the red or far-red spectrum, as cellular autofluorescence is typically lower at these longer wavelengths.[1]
-
Plate Choice: For plate-based assays, use opaque-walled plates (preferably white for luminescence or black for fluorescence) to minimize well-to-well crosstalk.[12]
Quantitative Data Summary
The following table summarizes the potential impact of various troubleshooting strategies on the signal-to-background ratio in fluorescence-based assays. The values are illustrative and the actual improvement will depend on the specific experimental conditions.
| Troubleshooting Strategy | Parameter Measured | Example Result without Strategy | Example Result with Strategy | Approximate Improvement (%) |
| Use of Alfalfa-Free Diet (in vivo imaging) | Total Photon Count (Autofluorescence) | 2.5 x 10^8 | 1.0 x 10^8 | 60% reduction |
| Photobleaching (Immunofluorescence) | Background Fluorescence Intensity | High | Significantly Reduced | > 50% reduction |
| Use of Masking Reagent | Background Fluorescence | High | Reduced | 20-40% reduction |
| Optimizing Fluorophore (Switching to Far-Red) | Signal-to-Noise Ratio | Low to Moderate | High | Can be > 100% improvement |
| Removal of Dead Cells | Background Fluorescence | High | Reduced | 30-50% reduction |
Experimental Protocols
Protocol 1: Cell Lysis for Caspase-3 Activity Assay
This protocol describes the preparation of cell lysates from both suspension and adherent cells.
-
Cell Harvesting:
-
Suspension Cells: Pellet the cells by centrifugation at 600 x g for 5 minutes at 4°C.[8]
-
Adherent Cells: Scrape the cells off the plate or use a gentle dissociation agent. Pellet the cells as described for suspension cells.
-
-
Washing: Wash the cell pellet once with ice-cold PBS. Centrifuge again and discard the supernatant.[8]
-
Lysis: Resuspend the cell pellet in a chilled cell lysis buffer at a concentration of 1-5 x 10^6 cells per 50 µL of buffer.[13]
-
Incubation: Incubate the cell suspension on ice for 10-15 minutes.[8][13]
-
Centrifugation: Centrifuge the lysate at 10,000-20,000 x g for 10-15 minutes at 4°C.[8][9]
-
Lysate Collection: Carefully transfer the supernatant, which contains the cytosolic proteins, to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a suitable method (e.g., Bradford or BCA assay). Adjust the concentration to be within the range of 1-4 mg/mL with additional lysis buffer if necessary.[10]
-
Storage: Use the lysate immediately or store it in aliquots at -80°C for future use.[13]
Protocol 2: Fluorometric Caspase-3 Assay
This protocol provides a general procedure for a fluorometric caspase-3 assay in a 96-well plate format.
-
Prepare Reaction Buffer: Prepare a 2X reaction buffer containing 10 mM DTT.[7]
-
Prepare Samples: In a 96-well black plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.[7]
-
Add Reaction Buffer: Add 50 µL of the 2X reaction buffer to each well containing the cell lysate.[7]
-
Add Substrate: Add 5 µL of a 4 mM stock solution of a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC or Ac-DEVD-pNA) to each well. The final concentration of the substrate will be 200 µM.[7]
-
Incubate: Incubate the plate at 37°C for 1-2 hours, protected from light.[7][14]
-
Read Fluorescence: Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., 380 nm excitation and 460 nm emission for AMC).[14]
Visualizations
Caspase-3 Activation Pathways
Caption: Overview of the extrinsic and intrinsic pathways leading to the activation of caspase-3.
Troubleshooting Workflow for High Background Fluorescence
Caption: A logical workflow for troubleshooting high background fluorescence in caspase-3 assays.
References
- 1. southernbiotech.com [southernbiotech.com]
- 2. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 3. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. sinobiological.com [sinobiological.com]
- 5. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 7. abcam.com [abcam.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. mpbio.com [mpbio.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Background in Fluorescence Imaging | Thermo Fisher Scientific - CN [thermofisher.cn]
- 12. FAQ: Caspase-Glo® 3/7 Assay System [worldwide.promega.com]
- 13. resources.novusbio.com [resources.novusbio.com]
- 14. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Mca-VDQMDGW-K(Dnp)-NH2 signal-to-noise ratio improvement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments using the fluorogenic caspase-3 substrate, Mca-VDQMDGW-K(Dnp)-NH2, with a focus on improving the signal-to-noise ratio.
Troubleshooting Guide
This guide addresses common issues encountered during caspase-3 activity assays that can lead to a poor signal-to-noise ratio.
Issue 1: High Background Fluorescence
High background fluorescence can significantly reduce the signal-to-noise ratio by masking the specific signal generated from substrate cleavage.
Troubleshooting Workflow for High Background Fluorescence
Technical Support Center: Mca Fluorophore in Caspase Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to the photobleaching of the Mca (7-Methoxycoumarin-4-acetic acid) fluorophore in caspase assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is photobleaching and why is my Mca signal fading?
A: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[1][2][3] This occurs when the fluorophore, after excitation by a light source, enters a long-lived excited triplet state. In this state, it is more likely to react with other molecules, particularly oxygen, leading to covalent modifications that prevent fluorescence.[2][3] Mca, like many coumarin-based dyes, is susceptible to this phenomenon, especially under prolonged or high-intensity light exposure.[4][5]
Q2: How can I determine if signal loss is due to photobleaching or low caspase activity?
A: Distinguishing between low enzyme activity and photobleaching is critical for accurate data interpretation.
-
Time-Lapse Imaging: Image a control sample with known stable fluorescence (e.g., a fluorescent bead or a different, more stable fluorophore) alongside your experimental sample under the same conditions. If the control signal is stable while your Mca signal fades, photobleaching is the likely cause.
-
Create a Photobleaching Curve: Measure the fluorescence intensity of your sample over time with continuous exposure to the excitation light. A rapid decline in signal intensity that stabilizes at a low level is characteristic of photobleaching.[1]
-
Vary Enzyme Concentration: If possible, run a control with a higher concentration of active caspase. If you still observe a rapid signal decay, photobleaching is a significant factor.
Q3: My signal is weak from the start. What could be the issue?
A: Weak initial signal can be due to several factors unrelated to photobleaching:
-
Low Caspase Activity: The experimental conditions may not be optimal for inducing apoptosis and subsequent caspase activation.
-
Incorrect Filter Sets: Ensure your microscope's excitation and emission filters are appropriate for the Mca fluorophore (Excitation ~322-355 nm, Emission ~381-460 nm).[6][7]
-
Sub-optimal Buffer Conditions: The pH and composition of your assay buffer can influence both enzyme activity and fluorophore brightness.
-
Incorrect Substrate Concentration: The concentration of the Mca-conjugated peptide substrate may be too low.
Q4: What are the most critical instrument settings to adjust to minimize photobleaching?
A: The primary strategy to combat photobleaching is to minimize the sample's exposure to excitation light.[1][4]
-
Reduce Excitation Intensity: Use the lowest possible light source power or employ neutral-density (ND) filters to decrease the intensity of the excitation light.[1][3][8]
-
Minimize Exposure Time: Use the shortest possible exposure time that still provides an adequate signal-to-noise ratio.[5]
-
Reduce Frequency of Imaging: For time-course experiments, increase the interval between image acquisitions to the longest duration that still captures the biological process of interest.[8]
-
Avoid Unnecessary Exposure: Use transmitted light to find and focus on the area of interest before switching to fluorescence for image capture.[1][4]
Q5: Can I change my sample preparation to improve Mca photostability?
A: Yes, several strategies can help preserve your fluorescent signal:
-
Use Antifade Reagents: For fixed-cell imaging, use a commercially available mounting medium containing an antifade reagent.[1][4] For live-cell imaging, specialized antifade reagents compatible with living cells are available.[8]
-
Oxygen Scavenging Systems: Since oxygen is a major contributor to photobleaching, using an oxygen scavenging system (e.g., glucose oxidase/catalase) in your buffer can enhance photostability, particularly for in vitro assays.[5][9]
-
Optimize Fluorophore Concentration: High concentrations of fluorophores can sometimes lead to faster photobleaching.[10] Titrate the Mca-substrate concentration to find the lowest effective concentration.
Quantitative Data Summary
The selection of a fluorophore is a critical step in assay design. The following table summarizes the spectral properties of Mca and compares it with other common fluorophores used in caspase assays.
| Fluorophore | Excitation (nm) | Emission (nm) | Common Caspase Substrate | Notes |
| Mca | ~322 - 355[6][7] | ~381 - 460[6][7] | Ac-IETD-MCA (Caspase-8)[6] | Prone to photobleaching; requires UV excitation. |
| AMC | ~360 - 380[11] | ~460[11] | Ac-DEVD-AMC (Caspase-3) | Similar to Mca, susceptible to photobleaching. |
| AFC | ~400 - 405[6][11] | ~500 - 505[6][11] | Ac-DEVD-AFC (Caspase-3)[12] | Brighter and slightly more photostable than Mca/AMC. |
| Magic Red | ~550 - 590[13] | >610[13] | MR-(DEVD)2 (Caspase-3/7)[14] | A cresyl violet fluorophore, generally more photostable.[14] |
| FITC | ~491[15] | ~516[15] | FITC-DEVD-FMK (Caspase-3)[15] | A common green fluorophore, but can be prone to photobleaching.[5] |
Experimental Protocols
Protocol 1: Standard Caspase-8 Activity Assay using Ac-IETD-MCA
This protocol is adapted for a 96-well plate format.
-
Prepare Cell Lysates:
-
Induce apoptosis in your cell population alongside a non-induced control group.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA).[11]
-
Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet debris.[6]
-
Collect the supernatant (lysate) and determine the protein concentration.
-
-
Set up the Assay Plate:
-
In a black, flat-bottom 96-well plate, prepare the reaction mixture for each sample. Per well, combine:
-
50 µg of cell lysate protein
-
Reaction Buffer (20 mM HEPES, 10% glycerol, 2 mM DTT) to a final volume of 90 µL.
-
-
Include a blank control containing lysis buffer instead of cell lysate.
-
-
Initiate the Reaction:
-
Prepare a 1 mM stock solution of the Caspase-8 substrate Ac-IETD-MCA in DMSO.[6]
-
Dilute the substrate stock to a working concentration of 100 µM in Reaction Buffer.
-
Add 10 µL of the 100 µM Ac-IETD-MCA substrate to each well to start the reaction (final concentration: 10 µM).
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[6]
-
For kinetic analysis, take readings every 5-10 minutes for 1-2 hours. Protect the plate from light between readings.
-
Protocol 2: Generating a Photobleaching Curve
This protocol helps quantify the rate of signal loss from your Mca fluorophore under specific microscope settings.
-
Prepare a Stable Sample:
-
Prepare a sample from your caspase assay that has reached a stable, high fluorescence signal. Alternatively, use a solution of free Mca fluorophore at a concentration that gives a bright signal.
-
-
Set Microscope Parameters:
-
Use the exact instrument settings (objective, light source intensity, exposure time, filters) that you intend to use for your actual experiment.
-
-
Acquire Time-Lapse Images:
-
Focus on a representative area of your sample.
-
Begin a time-lapse acquisition, capturing images continuously or at very short intervals (e.g., every 1-2 seconds) for a total duration of 5-10 minutes. Do not close the shutter between acquisitions.
-
-
Analyze the Data:
-
Measure the mean fluorescence intensity of a region of interest (ROI) in the images from each time point.
-
Plot the normalized fluorescence intensity (Intensity at time 't' / Initial Intensity) against time.
-
This curve represents the rate of photobleaching under your specific experimental conditions.[1] You can use this curve to correct your experimental data for signal loss due to photobleaching.
-
Visualizations
Caption: Figure 1. Simplified Mechanism of Photobleaching
Caption: Figure 2. Troubleshooting Workflow for Signal Loss
References
- 1. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 3. azolifesciences.com [azolifesciences.com]
- 4. news-medical.net [news-medical.net]
- 5. researchgate.net [researchgate.net]
- 6. ph.nagasaki-u.ac.jp [ph.nagasaki-u.ac.jp]
- 7. Spectrum [MCA (7-Methoxycoumarin-4-acetic acid)] | AAT Bioquest [aatbio.com]
- 8. biocompare.com [biocompare.com]
- 9. researchgate.net [researchgate.net]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
- 11. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorometric and colorimetric detection of caspase activity associated with apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. content.abcam.com [content.abcam.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. stemcell.com [stemcell.com]
handling Mca-VDQMDGW-K(Dnp)-NH2 solubility problems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorogenic caspase-3 substrate, Mca-VDQMDGW-K(Dnp)-NH2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a fluorogenic substrate for caspase-3, an enzyme that plays a key role in apoptosis (programmed cell death).[1][2][3][4][5] It is used to quantify caspase-3 activity in cell lysates and purified enzyme preparations.[3][4][5] The substrate consists of a peptide sequence (VDQMDGW) flanked by a fluorescent group, 7-methoxycoumarin-4-acetyl (Mca), and a quencher group, 2,4-dinitrophenyl (Dnp).[6] In its intact state, the fluorescence of Mca is quenched by Dnp. Upon cleavage by active caspase-3, the Mca fluorophore is released from the quencher's influence, resulting in a measurable increase in fluorescence.[3]
Q2: What are the excitation and emission wavelengths for the cleaved Mca fluorophore?
A2: The released 7-methoxycoumarin-4-acetyl (Mca) fluorophore has an excitation maximum of approximately 328 nm and an emission maximum of around 420 nm.[3]
Q3: How should I store lyophilized this compound?
A3: Lyophilized this compound should be stored at -20°C.[3] When stored properly, it is stable for at least four years.[3]
Q4: How should I store the reconstituted peptide solution?
A4: Once reconstituted, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7] For short-term storage (up to one week), the solution can be kept at 2-8°C.[8] Protect the solution from light.[7]
Troubleshooting Guide: Solubility Issues
Problem: The lyophilized this compound powder will not dissolve.
This peptide is known to be hydrophobic, which can make it challenging to dissolve in aqueous solutions.[9][10] Here are a series of steps to address solubility issues, starting with the most common and gentle methods.
Solution Workflow for Dissolving this compound
Caption: A stepwise workflow for dissolving hydrophobic peptides.
Detailed Steps:
-
Initial Solvent Choice: Due to the hydrophobic nature of this peptide, it is recommended to first dissolve it in a small amount of an organic solvent.[10]
-
DMSO (Dimethyl sulfoxide): This is a common choice for hydrophobic peptides and is generally well-tolerated in many biological assays at low final concentrations (typically <0.5%).[7]
-
Formic Acid: Published data indicates solubility in formic acid at 1 mg/mL.[3][11] This is a strong organic acid and may not be suitable for all experimental systems.
-
DMF (Dimethylformamide): Can be used as an alternative to DMSO, especially for peptides containing cysteine (though this compound does not).[7]
-
-
Reconstitution Technique:
-
Dilution into Aqueous Buffer:
-
Once the peptide is fully dissolved in the organic solvent, slowly add the stock solution dropwise to your desired aqueous assay buffer while vortexing.[7] This gradual dilution can help prevent the peptide from precipitating out of solution.
-
-
If Precipitation Occurs:
-
Gentle Warming: Warming the solution to around 37°C may help to redissolve the peptide.[7]
-
Sonication: Brief periods of sonication can also help to break up aggregates and improve solubility.[7]
-
Lower the Concentration: The peptide may have exceeded its solubility limit in the final buffer. Try preparing a more dilute solution.
-
Quantitative Solubility Data
| Solvent | Concentration | Notes | Reference |
| Formic Acid | 1 mg/mL | Confirmed solubility. | [3][11] |
| Water | 1 mg/mL | Data for the similar acetate salt Mca-VDQVDGW-K(Dnp)-NH2. Solubility of the ammonium salt in water is not specified but likely to be poor. | [13] |
| DMSO | Expected to be soluble | A common solvent for hydrophobic peptides. It is recommended to test a small amount first. Over 99% of peptides are soluble in DMSO. | [7] |
| DMF | Expected to be soluble | An alternative to DMSO for dissolving hydrophobic peptides. | [14] |
| Acetonitrile | Expected to be soluble | Can be used for neutral or hydrophobic peptides. | [7] |
| Ethanol/Methanol | Possible, but may be less effective | May be used for some hydrophobic peptides. | [14] |
Experimental Protocols
Adapted Protocol for Caspase-3 Activity Assay
This protocol is adapted from general fluorometric caspase-3 assay kits and should be optimized for your specific experimental conditions.[1][15]
1. Reagent Preparation:
-
Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT (add fresh).
-
2X Reaction Buffer: 40 mM HEPES (pH 7.5), 200 mM NaCl, 0.2% CHAPS, 20% sucrose, and 20 mM DTT (add fresh).
-
Substrate Stock Solution: Prepare a 1 mM stock solution of this compound in DMSO.
-
Positive Control: Purified active caspase-3.
-
Negative Control: Untreated/uninduced cell lysate.
2. Sample Preparation (Cell Lysates):
-
Induce apoptosis in your cells using the desired method.
-
Pellet 1-5 x 10^6 cells by centrifugation at 500 x g for 5 minutes.
-
Wash the cells once with ice-cold PBS.
-
Resuspend the cell pellet in 50 µL of chilled Lysis Buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. This is your cell lysate.
-
Determine the protein concentration of the lysate.
3. Assay Procedure (96-well plate format):
-
Load 50-100 µg of protein from each cell lysate into the wells of a black, flat-bottom 96-well plate.
-
Bring the total volume in each well to 50 µL with Lysis Buffer.
-
Add 50 µL of 2X Reaction Buffer to each well.
-
Add 5 µL of the 1 mM this compound stock solution to each well for a final concentration of approximately 50 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a fluorescence plate reader with an excitation wavelength of ~328 nm and an emission wavelength of ~420 nm.
4. Data Analysis:
-
Compare the fluorescence readings from your induced samples to the negative control to determine the fold-increase in caspase-3 activity.
Caspase-3 Assay Workflow
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. promega.com [promega.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocat.com [biocat.com]
- 8. cusabio.com [cusabio.com]
- 9. researchgate.net [researchgate.net]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 11. caymanchem.com [caymanchem.com]
- 12. youtube.com [youtube.com]
- 13. caymanchem.com [caymanchem.com]
- 14. bachem.com [bachem.com]
- 15. biopioneer.com.tw [biopioneer.com.tw]
Validation & Comparative
A Head-to-Head Comparison of Two Popular Caspase-3 Substrates: Mca-VDQMDGW-K(Dnp)-NH2 vs. Ac-DEVD-AMC
For researchers, scientists, and drug development professionals investigating apoptosis, the accurate measurement of caspase-3 activity is paramount. This guide provides a detailed comparison of two widely used fluorogenic substrates for this key executioner caspase: the FRET-based substrate Mca-VDQMDGW-K(Dnp)-NH2 and the single-fluorophore substrate Ac-DEVD-AMC.
This comparison delves into their mechanisms of action, spectral properties, and reported performance characteristics. We also provide detailed experimental protocols and visual diagrams to aid in experimental design and data interpretation.
At a Glance: Key Differences and Performance Metrics
| Feature | This compound | Ac-DEVD-AMC |
| Mechanism of Action | Förster Resonance Energy Transfer (FRET) | Single Fluorophore Release |
| Peptide Sequence | VDQMDGW | DEVD |
| Fluorophore | 7-Methoxycoumarin-4-acetyl (Mca) | 7-Amino-4-methylcoumarin (AMC) |
| Quencher | 2,4-Dinitrophenyl (Dnp) | None |
| Excitation Wavelength | ~328 nm | ~340-380 nm[1][2] |
| Emission Wavelength | ~420 nm | ~440-460 nm[1][3] |
| Km for Caspase-3 | Data not available in reviewed literature | ~9.7 - 10 µM[4][5] |
| kcat for Caspase-3 | Data not available in reviewed literature | Data not available in reviewed literature |
| Basis of Peptide Sequence | Not specified | Poly (ADP-ribose) polymerase (PARP) cleavage site[5][6] |
| Reported Specificity | Caspase-3[7][8] | Primarily Caspase-3 and Caspase-7; may also be cleaved by Caspases-1, -4, and -8[2][4] |
Delving Deeper: Mechanism of Action
This compound operates on the principle of Förster Resonance Energy Transfer (FRET). In the intact substrate, the fluorescent Mca group is in close proximity to the Dnp quencher. The energy from an excited Mca molecule is non-radiatively transferred to the Dnp molecule, resulting in minimal fluorescence emission. Upon cleavage of the peptide linker by active caspase-3, the Mca fluorophore and the Dnp quencher are separated, disrupting FRET and leading to a significant increase in fluorescence at approximately 420 nm.
Ac-DEVD-AMC is a more traditional fluorogenic substrate. The AMC fluorophore is covalently linked to the DEVD tetrapeptide. In this conjugated form, AMC is non-fluorescent. When active caspase-3 recognizes and cleaves the peptide bond after the aspartate residue, the free AMC is released, which is highly fluorescent at around 460 nm[3][5].
Signaling Pathway: Caspase-3 Activation
The activation of caspase-3 is a central event in the apoptotic cascade, triggered by both intrinsic and extrinsic pathways. Understanding this pathway is crucial for interpreting caspase-3 activity data.
Caption: The intrinsic and extrinsic pathways leading to the activation of Caspase-3.
Experimental Protocols
Ac-DEVD-AMC Caspase-3 Activity Assay
This protocol is a standard method for measuring caspase-3 activity in cell lysates.
Materials:
-
Cells to be assayed
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)[5]
-
Ac-DEVD-AMC substrate stock solution (e.g., 10 mM in DMSO)
-
96-well black microplate
-
Fluorometer capable of excitation at ~380 nm and emission at ~460 nm
Procedure:
-
Cell Culture and Treatment: Plate cells at a desired density and treat with an apoptosis-inducing agent for the desired time. Include an untreated control group.
-
Cell Lysis:
-
For suspension cells, pellet by centrifugation, wash with ice-cold PBS, and resuspend in ice-cold Cell Lysis Buffer.
-
For adherent cells, wash with ice-cold PBS, add ice-cold Cell Lysis Buffer, and scrape the cells.
-
Incubate the cell lysate on ice for 10-15 minutes.
-
Centrifuge at ~14,000 x g for 10-15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., Bradford or BCA assay).
-
Assay Setup:
-
In a 96-well black microplate, add 50-100 µg of protein from each cell lysate to individual wells.
-
Adjust the volume of each well to 100 µL with Assay Buffer.
-
Prepare a blank well containing only Assay Buffer.
-
-
Substrate Addition:
-
Prepare a working solution of Ac-DEVD-AMC by diluting the stock solution in Assay Buffer to a final concentration of 20-50 µM.
-
Add 100 µL of the Ac-DEVD-AMC working solution to each well (including the blank).
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
This compound Caspase-3 Activity Assay (General Protocol)
As a specific, validated protocol for this substrate is not widely available, the following is a general protocol based on the principles of FRET-based caspase assays. Optimization will be required.
Materials:
-
Cells to be assayed
-
Apoptosis-inducing agent
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (as described for Ac-DEVD-AMC)
-
Assay Buffer (as described for Ac-DEVD-AMC)
-
This compound substrate stock solution (e.g., 1 mM in DMSO)
-
96-well black microplate
-
Fluorometer capable of excitation at ~328 nm and emission at ~420 nm
Procedure:
-
Cell Culture and Treatment: Follow the same procedure as for the Ac-DEVD-AMC assay.
-
Cell Lysis: Follow the same procedure as for the Ac-DEVD-AMC assay.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Setup:
-
In a 96-well black microplate, add 50-100 µg of protein from each cell lysate to individual wells.
-
Adjust the volume of each well to 100 µL with Assay Buffer.
-
Prepare a blank well containing only Assay Buffer.
-
-
Substrate Addition:
-
Prepare a working solution of this compound by diluting the stock solution in Assay Buffer to a final concentration of 10-20 µM (this will require optimization).
-
Add 100 µL of the substrate working solution to each well.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with an excitation wavelength of ~328 nm and an emission wavelength of ~420 nm.
Experimental Workflow
The general workflow for a caspase-3 activity assay using either substrate is outlined below.
Caption: A generalized workflow for a caspase-3 activity assay.
Concluding Remarks
Both this compound and Ac-DEVD-AMC are valuable tools for the assessment of caspase-3 activity. The choice between them may depend on several factors:
-
Instrumentation: Ensure that the available fluorometer can accommodate the specific excitation and emission wavelengths of the chosen substrate.
-
Specificity: While Ac-DEVD-AMC is widely used for caspase-3, its potential cross-reactivity with caspase-7 and other caspases should be considered. The longer peptide sequence of this compound may offer different specificity, though this is not well-documented in the available literature.
-
Assay Background: FRET-based substrates like this compound may offer a lower background signal compared to single-fluorophore release substrates, potentially leading to a higher signal-to-noise ratio.
-
Cost and Availability: Practical considerations such as the cost and availability from various suppliers will also influence the decision.
For researchers requiring well-established and characterized methods, Ac-DEVD-AMC is a robust choice with a wealth of supporting literature. For those exploring alternative specificities or potentially higher sensitivity, the FRET-based this compound presents a viable, albeit less characterized, option that will require more in-house optimization.
References
- 1. FLIM-FRET Imaging of Caspase-3 Activity in Live Cells Using Pair of Red Fluorescent Proteins [thno.org]
- 2. Caspase 3 (Apopain) Substrate 1m, fluorogenic - 5 mg [anaspec.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FRET Caspase-3 substrate [protean.bio]
A Head-to-Head Comparison: Mca-VDQMDGW-K(Dnp)-NH2 Fluorogenic Assay vs. Colorimetric Caspase-3 Assays
For researchers and professionals in drug development, the accurate measurement of caspase-3 activity is a cornerstone of apoptosis research. This guide provides a comprehensive comparison of the fluorogenic substrate Mca-VDQMDGW-K(Dnp)-NH2 and traditional colorimetric caspase-3 assays, offering insights into their principles, performance, and protocols to aid in the selection of the most suitable method for your experimental needs.
Executive Summary
The detection of caspase-3 activity, a key executioner in the apoptotic cascade, is routinely performed using either fluorogenic or colorimetric assays. The this compound assay is a highly sensitive, fluorescence-based method that offers significant advantages in terms of sensitivity and kinetic monitoring capabilities over the more traditional colorimetric assays, which typically employ the substrate DEVD-pNA. While colorimetric assays are simple and widely accessible, they often suffer from lower sensitivity and potential interference from colored compounds in the sample. This guide presents a detailed comparison of these two methodologies, supported by experimental protocols and performance data, to facilitate an informed decision for your research.
Principles of Detection
This compound Fluorogenic Assay:
This assay utilizes a substrate peptide, VDQMDGW, which is recognized and cleaved by active caspase-3. The peptide is flanked by a fluorescent reporter molecule, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quencher molecule, 2,4-dinitrophenyl (Dnp). In the intact substrate, the fluorescence of Mca is quenched by the proximity of the Dnp group through Förster Resonance Energy Transfer (FRET). Upon cleavage by caspase-3, the Mca fluorophore is separated from the Dnp quencher, leading to a significant increase in fluorescence intensity that can be measured over time.[1][2][3]
Colorimetric Caspase-3 Assay:
The most common colorimetric assays for caspase-3 utilize the peptide substrate DEVD (Asp-Glu-Val-Asp) conjugated to a chromophore, p-nitroaniline (pNA).[4][5][6] When active caspase-3 cleaves the DEVD peptide, free pNA is released. This free pNA is a yellow-colored compound that can be quantified by measuring its absorbance at a wavelength of 400-405 nm.[4][5][6] The amount of pNA released is directly proportional to the caspase-3 activity in the sample.
Signaling Pathway and Experimental Workflow
The activation of caspase-3 is a central event in the apoptotic signaling cascade. The diagrams below illustrate the general pathway leading to caspase-3 activation and the typical experimental workflows for both the fluorogenic and colorimetric assays.
Caption: General apoptotic signaling pathway leading to the activation of caspase-3.
Caption: A simplified comparison of the experimental workflows for fluorogenic and colorimetric caspase-3 assays.
Data Presentation: Performance Comparison
While direct side-by-side comparative studies with this compound are not extensively published, the following table summarizes the key performance characteristics based on the principles of each assay type and available data for similar substrates.
| Feature | This compound (Fluorogenic) | Colorimetric (e.g., DEVD-pNA) |
| Principle | FRET-based fluorescence de-quenching | Chromophore release |
| Detection | Fluorescence (Ex/Em: ~328/420 nm)[3] | Absorbance (400-405 nm)[4][5][6] |
| Sensitivity | High | Moderate to Low |
| Assay Range | Wider dynamic range | Narrower dynamic range |
| Kinetic Analysis | Suitable for continuous monitoring | Typically endpoint assays |
| Throughput | High-throughput compatible | High-throughput compatible |
| Interference | Potential for compound autofluorescence | Interference from colored compounds |
| Cost | Generally higher | Generally lower |
Experimental Protocols
This compound Fluorogenic Caspase-3 Assay Protocol
This protocol is a general guideline. Optimal conditions may need to be determined for specific cell types and experimental setups.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a 2X reaction buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 2 mM EDTA, 20% glycerol, 10 mM DTT).
-
Prepare a cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol).
-
-
Sample Preparation:
-
Induce apoptosis in your cell culture alongside a non-induced control.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 1-5 x 10^6 cells in 50 µL).
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) for the assay.
-
Determine the protein concentration of the lysate.
-
-
Assay Procedure:
-
In a 96-well black microplate, add 50 µL of 2X reaction buffer to each well.
-
Add your cell lysate (e.g., 20-50 µg of protein) to each well and adjust the final volume to 100 µL with lysis buffer.
-
Add the this compound substrate to a final concentration of 10-20 µM.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of ~328 nm and an emission wavelength of ~420 nm at multiple time points (for kinetic analysis) or at a fixed endpoint (e.g., 1-2 hours).
-
Colorimetric Caspase-3 Assay Protocol (using DEVD-pNA)
This is a generalized protocol based on commercially available kits.[4][5][6]
-
Reagent Preparation:
-
Prepare a 2X reaction buffer (e.g., 40 mM HEPES, pH 7.5, 20% glycerol, 4 mM DTT).
-
Prepare a cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA).
-
Prepare a stock solution of DEVD-pNA (e.g., 4 mM in DMSO).
-
-
Sample Preparation:
-
Follow the same procedure as for the fluorogenic assay to obtain the cytosolic extract.
-
-
Assay Procedure:
-
In a 96-well clear microplate, add 50 µL of your cell lysate (50-200 µg of protein) to each well.
-
Add 50 µL of 2X reaction buffer to each well.
-
Add 5 µL of the DEVD-pNA stock solution (final concentration 200 µM) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Conclusion
The choice between the this compound fluorogenic assay and a colorimetric caspase-3 assay depends on the specific requirements of the experiment. For studies demanding high sensitivity, kinetic measurements, and a wide dynamic range, the fluorogenic assay is the superior choice. However, for routine screening where cost and simplicity are major considerations, and when working with samples that do not have interfering colored compounds, the colorimetric assay remains a viable and effective option. By understanding the principles and protocols of each, researchers can confidently select the most appropriate tool to advance their apoptosis research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Proteomic Analysis of the Action of the Mycobacterium ulcerans Toxin Mycolactone: Targeting Host Cells Cytoskeleton and Collagen | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. abcam.cn [abcam.cn]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pubcompare.ai [pubcompare.ai]
Validating Caspase-3 Activity: A Comparative Guide to Cleaved PARP Western Blot Analysis
For researchers, scientists, and drug development professionals, accurately measuring apoptosis is critical. Caspase-3, a key executioner caspase, is a focal point of this analysis. This guide provides a comprehensive comparison of two widely used methods for validating caspase-3 activity: direct measurement of its enzymatic activity and the downstream detection of cleaved Poly (ADP-ribose) polymerase (PARP) by Western blot.
Apoptosis, or programmed cell death, is a fundamental process in development and tissue homeostasis. Its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. The activation of caspase-3 is a central event in the apoptotic cascade. Upon activation, caspase-3 cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. One of these key substrates is PARP, a nuclear enzyme involved in DNA repair. Cleavage of PARP by caspase-3 is considered a hallmark of apoptosis.[1][2]
This guide will delve into the experimental details of a fluorometric caspase-3 activity assay and a cleaved PARP Western blot, presenting a side-by-side comparison of their performance characteristics. Additionally, it will provide an overview of alternative methods for assessing apoptosis.
Performance Comparison: Caspase-3 Activity Assay vs. Cleaved PARP Western Blot
The choice between a direct caspase-3 activity assay and a cleaved PARP Western blot depends on the specific experimental goals, available resources, and the desired balance between quantitative accuracy and confirmation of a downstream signaling event.
| Feature | Caspase-3 Activity Assay (Fluorometric/Colorimetric) | Cleaved PARP Western Blot |
| Principle | Measures the enzymatic activity of active caspase-3 by detecting the cleavage of a specific synthetic substrate. | Detects the presence and quantity of the 89 kDa fragment of PARP resulting from caspase-3 cleavage. |
| Quantitation | Highly quantitative, providing a direct measure of enzyme activity (e.g., in terms of fluorescence or absorbance units per unit of protein). | Semi-quantitative to quantitative, depending on the detection method and normalization controls. |
| Sensitivity | Generally very high, capable of detecting low levels of caspase-3 activity. | Sensitivity is dependent on antibody affinity and abundance of the cleaved fragment. |
| Throughput | High-throughput compatible (e.g., 96-well or 384-well plate format). | Lower throughput, as it involves multiple steps including gel electrophoresis and membrane transfer. |
| Time to Result | Relatively rapid, typically a few hours. | More time-consuming, usually spanning over two days. |
| Information Provided | Direct measure of the enzymatic activity of caspase-3. | Confirmation of a downstream event in the apoptotic pathway, indicating that caspase-3 is active and cleaving its substrates. |
| Potential for Artifacts | Can be susceptible to interference from compounds that affect fluorescence or absorbance. | Potential for non-specific antibody binding and variability in protein transfer. |
Signaling Pathway and Experimental Workflows
To visualize the biological context and the experimental procedures, the following diagrams are provided.
Detailed Experimental Protocols
Fluorometric Caspase-3 Activity Assay
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Protein assay reagent (e.g., BCA or Bradford)
-
Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AFC)
-
Assay buffer
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a culture plate and treat with the apoptosis-inducing agent for the desired time. Include untreated control wells.
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold cell lysis buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic extract).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
Assay Setup:
-
Dilute the cell lysates to the same protein concentration with assay buffer.
-
Add 50 µL of each diluted lysate to the wells of a 96-well black microplate.
-
Prepare a reaction mixture containing the assay buffer and the fluorogenic caspase-3 substrate according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the cell lysate.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 400/505 nm for AFC).
-
Data Analysis: Normalize the fluorescence readings to the protein concentration and express the results as fold change relative to the untreated control.
Cleaved PARP Western Blot
This protocol provides a general framework for performing a Western blot to detect cleaved PARP.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
Phosphate-buffered saline (PBS)
-
RIPA buffer or other suitable lysis buffer with protease inhibitors
-
Protein assay reagent
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-cleaved PARP (Asp214)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Lysis:
-
Culture and treat cells as described for the caspase-3 activity assay.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved PARP (typically diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10-15 minutes each with TBST.
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system (e.g., X-ray film or a digital imager).
-
-
Data Analysis:
-
Quantify the band intensity of the 89 kDa cleaved PARP fragment using densitometry software.
-
Normalize the cleaved PARP signal to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Alternative Methods for Validating Caspase-3 Activity
While caspase-3 activity assays and cleaved PARP Western blotting are robust methods, other techniques can also be employed to study apoptosis:
-
Cleaved Caspase-3 Western Blot: Similar to the cleaved PARP Western blot, this method uses an antibody that specifically recognizes the active, cleaved form of caspase-3. It provides a direct measure of caspase-3 activation.
-
Annexin V Staining: This flow cytometry-based assay detects the externalization of phosphatidylserine, an early event in apoptosis. It allows for the quantification of apoptotic cells in a population.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation, a later event in apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks. It can be performed using flow cytometry or microscopy.
-
Mitochondrial Membrane Potential Assays: Changes in the mitochondrial membrane potential are an early indicator of apoptosis. Dyes such as JC-1 can be used to measure these changes by flow cytometry or fluorescence microscopy.
Conclusion
Both the direct measurement of caspase-3 activity and the detection of cleaved PARP by Western blot are valuable methods for validating apoptosis. The choice between them should be guided by the specific research question. A caspase-3 activity assay offers a highly sensitive and quantitative measure of the enzyme's function, making it ideal for high-throughput screening and kinetic studies. In contrast, a cleaved PARP Western blot provides crucial confirmation of a key downstream event in the apoptotic pathway, verifying that active caspase-3 is engaging its substrates within the cell. For a comprehensive and robust validation of apoptosis, employing both a direct caspase-3 activity assay and a downstream marker like cleaved PARP is often the most rigorous approach.
References
A Comparative Guide to Alternative Fluorogenic Substrates for Caspase-3 Detection
For Researchers, Scientists, and Drug Development Professionals
The detection of caspase-3 activity is a cornerstone of apoptosis research and a critical biomarker in drug discovery. While the classic fluorogenic substrate, Acetyl-L-aspartyl-L-glutamyl-L-valyl-L-aspartic acid 7-amido-4-methylcoumarin (Ac-DEVD-AMC), has been widely used, a variety of alternative substrates have been developed to offer improved sensitivity, selectivity, and suitability for live-cell imaging. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate substrate for your research needs.
Performance Comparison of Caspase-3 Fluorogenic Substrates
The ideal fluorogenic substrate for caspase-3 should exhibit high specificity, a low Michaelis constant (Km) indicating high affinity, and a high catalytic rate (kcat) for efficient signal generation. The following table summarizes the key performance characteristics of several common and alternative fluorogenic substrates.
| Substrate Class | Specific Substrate | Recognition Sequence | Fluorophore | Excitation (nm) | Emission (nm) | Km (µM) | Key Advantages |
| Traditional Coumarin-Based | Ac-DEVD-AMC | DEVD | AMC | 340-360[1] | 440-460[1] | 9.7 - 10[2][3] | Well-established, cost-effective. |
| Ac-DEVD-AFC | DEVD | AFC | 380-400[4][5][6] | 482-520[6][7] | 9.7[5] | Brighter signal than AMC, less spectral overlap with cellular autofluorescence. | |
| Rhodamine-Based | (Z-DEVD)₂-R110 | DEVD | Rhodamine 110 | 496-500[8][9] | 520-522[8][9] | N/A | High quantum yield, photostable, suitable for high-throughput screening.[8][10] |
| FRET-Based | FAM-Ahx-DLPD-Lys(MR)-Ahx | DLPD | FAM/MR | 488 | 528 | 1.1 ± 0.3 | High selectivity for caspase-3 over caspase-7, suitable for live-cell imaging. |
| TagRFP-23-KFP | DEVD | TagRFP/KFP | ~555 | ~584 | N/A | Genetically encodable for in-cell expression, enables FLIM-FRET analysis.[7][11][12] | |
| DNA Dye-Based | NucView® 488 | DEVD | NucView 488 Dye | ~500 | ~530 | N/A | Real-time detection in live cells, non-toxic, stains apoptotic nuclei.[13][14] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general mechanism of caspase-3 activation and the workflow for a typical caspase-3 activity assay.
Caption: Caspase-3 activation pathways.
Caption: General workflow for a caspase-3 activity assay.
Experimental Protocols
Caspase-3 Activity Assay in Cell Lysates using Ac-DEVD-AFC
This protocol is adapted for a 96-well plate format and is suitable for quantitative comparison of caspase-3 activity between different cell populations.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)
-
Protein Assay Reagent (e.g., Bradford or BCA)
-
2x Reaction Buffer (100 mM HEPES, pH 7.4, 20% glycerol, 10 mM DTT)
-
Ac-DEVD-AFC substrate (10 mM stock in DMSO)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader (Excitation: 400 nm, Emission: 505 nm)
Procedure:
-
Induce Apoptosis: Treat cells with the desired apoptotic stimulus for the appropriate duration. Include an untreated control group.
-
Cell Lysis:
-
For adherent cells, wash with ice-cold PBS and add 50-100 µL of Cell Lysis Buffer per 1-2 x 10⁶ cells.
-
For suspension cells, pellet by centrifugation (500 x g, 5 min, 4°C), wash with ice-cold PBS, and resuspend the pellet in Cell Lysis Buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant (cell lysate) using a standard protein assay.
-
Assay Setup:
-
Dilute cell lysates to a final concentration of 1-2 mg/mL with Cell Lysis Buffer.
-
In the 96-well plate, add 50 µL of each cell lysate per well. Include a blank well with 50 µL of Cell Lysis Buffer.
-
Prepare the substrate mix: Dilute the Ac-DEVD-AFC stock solution to a final concentration of 100 µM in 2x Reaction Buffer.
-
Add 50 µL of the substrate mix to each well, including the blank.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at 400 nm and emission at 505 nm.[5]
-
-
Data Analysis: Subtract the blank reading from all samples and normalize the fluorescence values to the protein concentration. Caspase-3 activity can be expressed as relative fluorescence units (RFU) per microgram of protein.
Real-Time Caspase-3 Activity in Live Cells using NucView® 488
This protocol allows for the visualization and quantification of caspase-3 activity in living cells over time.
Materials:
-
Cells cultured in a suitable imaging vessel (e.g., glass-bottom dish or chamber slide)
-
Complete cell culture medium
-
Apoptosis-inducing agent
-
NucView® 488 Caspase-3 Substrate (1 mM stock in DMSO or PBS)[14]
-
Live-cell imaging microscope equipped with appropriate filters for FITC/GFP (Excitation: ~488 nm, Emission: ~520 nm) and environmental control (37°C, 5% CO₂).
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in the imaging vessel and allow them to adhere overnight.
-
Substrate Loading and Apoptosis Induction:
-
Dilute the NucView® 488 stock solution to a final concentration of 2-5 µM in complete cell culture medium.
-
Replace the existing medium with the NucView® 488-containing medium.
-
Add the apoptosis-inducing agent to the desired final concentration. Include a control group without the inducer.
-
-
Live-Cell Imaging:
-
Immediately place the imaging vessel on the microscope stage within the environmental chamber.
-
Acquire images at regular intervals (e.g., every 15-30 minutes) for the desired duration of the experiment. The appearance of green fluorescent nuclei indicates caspase-3 activation.[13]
-
-
Data Analysis:
-
The number of fluorescent cells can be counted at each time point to quantify the apoptotic population.
-
The mean fluorescence intensity of the nuclei can also be measured to assess the level of caspase-3 activity.
-
Conclusion
The choice of a fluorogenic substrate for caspase-3 detection depends heavily on the specific experimental goals. For endpoint assays with cell lysates, traditional coumarin-based substrates like Ac-DEVD-AFC offer a good balance of performance and cost. For applications requiring higher sensitivity and photostability, particularly in high-throughput screening, rhodamine-based substrates are an excellent alternative. For researchers focused on the dynamics of apoptosis in living cells, the novel DNA dye-based substrates like NucView® provide a powerful tool for real-time, non-toxic monitoring of caspase-3 activation. FRET-based substrates, especially those that are genetically encodable, open up possibilities for sophisticated imaging techniques like FLIM-FRET to study the spatiotemporal aspects of caspase-3 activity within the cellular environment. By carefully considering the advantages and limitations of each substrate class, researchers can select the optimal tool to advance their understanding of apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. ulab360.com [ulab360.com]
- 3. biotium.com [biotium.com]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. biopioneer.com.tw [biopioneer.com.tw]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. genecopoeia.com [genecopoeia.com]
- 9. biotium.com [biotium.com]
- 10. abpbio.com [abpbio.com]
- 11. scbt.com [scbt.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. DEVD-NucView488: a novel class of enzyme substrates for real-time detection of caspase-3 activity in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biotium NucView 488 Caspase-3 Substrate, 1mM in 1X PBS, Quantity: Each | Fisher Scientific [fishersci.com]
Confirming Caspase-3 Specificity: A Comparative Guide to Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Caspase-3 is a critical executioner caspase in the apoptotic pathway, making it a key target for therapeutic intervention in various diseases.[1] However, the high degree of homology among caspase family members presents a significant challenge in developing specific inhibitors. This guide provides a comparative analysis of common caspase-3 inhibitors, experimental data on their specificity, and detailed protocols to aid researchers in confidently confirming caspase-3 activity in their experimental systems.
Performance Comparison of Caspase-3 Inhibitors
The selection of an appropriate inhibitor is crucial for accurately dissecting the role of caspase-3 in biological processes. Below is a summary of the in vitro potency and selectivity of commonly used caspase-3 inhibitors against various caspases. The data is presented as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50). Lower values indicate higher potency.
| Inhibitor | Target Caspase | Ki (nM) | IC50 (nM) | Other Caspases Inhibited (Ki or IC50 in nM) |
| Ac-DEVD-CHO | Caspase-3 | 0.23[2], 0.2[3] | 4.19[4] | Caspase-7 (1.6, 0.3)[2][3], Caspase-2 (weak, 1700)[3], Group III Caspases (1-300)[3] |
| Z-DEVD-FMK | Caspase-3 | - | 1326[5] | Caspase-6, -7, -8, -10 (potent inhibition)[6] |
| Ac-DNLD-CHO | Caspase-3 | 0.68[4] | 9.89[4] | Caspase-7 (55.7), Caspase-8 (>200), Caspase-9 (>200)[4] |
| Z-VAD-FMK | Pan-caspase | - | - | Potently inhibits caspases-1, -3, -4, -5, -6, -7, -8, -9, -10 (exception: caspase-2)[7] |
Note: Ki and IC50 values can vary depending on the assay conditions and substrate used.
Signaling Pathway and Experimental Workflow
To understand the context of caspase-3 inhibition, it is essential to visualize its position in the apoptotic signaling cascade and the experimental workflow for confirming inhibitor specificity.
Experimental Protocols
In Vitro Caspase Activity Assay (Colorimetric)
This assay quantitatively measures caspase-3 activity by detecting the chromophore p-nitroanilide (pNA) after cleavage from the labeled substrate Ac-DEVD-pNA.[8][9]
Materials:
-
Recombinant active caspase-3
-
Caspase-3 inhibitor (e.g., Ac-DEVD-CHO)
-
Pan-caspase inhibitor (e.g., Z-VAD-FMK) as a control
-
Colorimetric substrate: Ac-DEVD-pNA
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT)[9]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 400-405 nm[8]
Procedure:
-
Prepare serial dilutions of the test inhibitor and control inhibitors in Assay Buffer.
-
In a 96-well plate, add 50 µL of Assay Buffer to each well.
-
Add 5 µL of the diluted inhibitors to the respective wells. For the enzyme control well, add 5 µL of Assay Buffer.
-
Add 10 µL of purified active caspase-3 to all wells except the blank.
-
Incubate the plate at 37°C for 10-15 minutes.
-
Add 5 µL of the Ac-DEVD-pNA substrate (final concentration 200 µM) to all wells.[10]
-
Incubate the plate at 37°C for 60-120 minutes, protected from light.[10]
-
Measure the absorbance at 400-405 nm using a microplate reader.[8]
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Cellular Assay for Confirming Caspase-3 Specificity
This protocol helps to confirm that the observed anti-apoptotic effect of an inhibitor in a cellular context is due to the specific inhibition of caspase-3.
Materials:
-
Cell line of interest
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
Test caspase-3 inhibitor (e.g., Ac-DEVD-CHO)
-
Pan-caspase inhibitor (Z-VAD-FMK)
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT)[9]
-
Fluorometric caspase-3 substrate: Ac-DEVD-AMC[8]
-
96-well black microplate
-
Fluorometer with excitation at 380 nm and emission at 420-460 nm[8]
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test inhibitor, the pan-caspase inhibitor (positive control for apoptosis inhibition), and a vehicle control for 1-2 hours.
-
Induce apoptosis by adding the apoptosis-inducing agent to all wells except the negative control.
-
Incubate for a time sufficient to induce apoptosis (e.g., 3-6 hours).
-
Lyse the cells by adding 50 µL of chilled cell lysis buffer to each well and incubating on ice for 10 minutes.[10]
-
Centrifuge the plate at 10,000 x g for 1 minute and transfer the supernatant to a fresh black 96-well plate.[10]
-
Prepare a reaction mix containing assay buffer and the fluorogenic substrate Ac-DEVD-AMC (final concentration 50 µM).[8]
-
Add 50 µL of the reaction mix to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[8]
-
Measure the fluorescence using a fluorometer.
-
Compare the reduction in caspase-3 activity in cells treated with the specific inhibitor to those treated with the pan-caspase inhibitor. A significant reduction in the signal with the specific inhibitor, comparable to the pan-caspase inhibitor, confirms its on-target effect in a cellular environment.
References
- 1. Caspase 3 - Wikipedia [en.wikipedia.org]
- 2. stemcell.com [stemcell.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Structural and functional definition of the specificity of a novel caspase-3 inhibitor, Ac-DNLD-CHO - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gasdermin E-derived caspase-3 inhibitors effectively protect mice from acute hepatic failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. invivogen.com [invivogen.com]
- 8. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. abcam.com [abcam.com]
Cross-Validation of Caspase-3 Activity Assays: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate measurement of caspase-3 activity is a cornerstone of apoptosis research. While various methods exist, understanding their comparative performance is crucial for robust data interpretation. This guide provides a cross-validation of results obtained using the fluorogenic substrate Mca-VDQMDGW-K(Dnp)-NH2 with other established techniques for quantifying caspase-3 activity.
All known commercial sources of the fluorogenic caspase-3 substrate this compound cite a single primary research article for its use and validation: Snyder DS, et al. Uptake and cellular actions of mycolactone, a virulence determinant for Mycobacterium ulcerans. Microb Pathog. 2003 Feb;34(2):91-101. Unfortunately, specific quantitative comparative data and detailed experimental protocols from this seminal paper are not widely accessible in the public domain.
Therefore, this guide will focus on the principles of cross-validation by comparing the general class of FRET-based peptide substrates, to which this compound belongs, with other widely accepted methods for measuring caspase-3 activity. We will delve into the methodologies of fluorogenic assays using the common DEVD peptide sequence, colorimetric assays, and antibody-based detection of cleaved caspase-3.
Comparison of Common Caspase-3 Assay Methodologies
The selection of an appropriate assay for measuring caspase-3 activity depends on several factors, including the experimental model, required sensitivity, throughput needs, and the specific question being addressed. Below is a summary of the most common methods, highlighting their principles, advantages, and limitations.
| Method | Principle | Advantages | Disadvantages | Typical Substrate/Reagent |
| Fluorogenic Peptide Substrate Assay | Enzymatic cleavage of a synthetic peptide containing the caspase-3 recognition sequence (e.g., DEVD) linked to a fluorophore and a quencher. Cleavage separates the pair, leading to a measurable increase in fluorescence. | High sensitivity, quantitative, suitable for high-throughput screening, allows for kinetic measurements. | Can be prone to interference from colored or fluorescent compounds in the sample. Substrate specificity can be an issue as other caspases may show some activity. | Ac-DEVD-AMC, Ac-DEVD-AFC, this compound |
| Colorimetric Peptide Substrate Assay | Enzymatic cleavage of a synthetic peptide (e.g., DEVD) linked to a chromophore (p-nitroaniline, pNA). Cleavage releases the chromophore, which can be quantified by measuring absorbance. | Simple, inexpensive, does not require a fluorometer. | Lower sensitivity compared to fluorogenic assays. Also susceptible to interference from colored compounds. | DEVD-pNA |
| Western Blotting for Cleaved Caspase-3 | Immunodetection of the active (cleaved) form of caspase-3 using specific antibodies. The presence of the p17/p19 and p12 subunits indicates activation. | High specificity, provides information on the molecular weight of the detected protein, allows for the simultaneous detection of other proteins. | Semi-quantitative, lower throughput, more time-consuming and labor-intensive. | Anti-cleaved Caspase-3 antibodies |
| Western Blotting for PARP Cleavage | Immunodetection of the cleavage of Poly (ADP-ribose) polymerase (PARP), a well-known substrate of caspase-3. The appearance of an 89 kDa fragment is indicative of caspase-3 activity. | Confirms downstream caspase-3 activity on a biologically relevant substrate. | Indirect measure of caspase-3 activity, semi-quantitative, subject to the same limitations as Western blotting in general. | Anti-PARP antibodies that detect both the full-length and cleaved fragments |
Experimental Protocols
Below are generalized protocols for the key experimental methods discussed. It is important to note that these should be optimized for specific cell types and experimental conditions.
General Protocol for Fluorogenic Caspase-3 Assay (using DEVD-based substrate)
-
Sample Preparation:
-
Induce apoptosis in cultured cells using the desired stimulus. Include a negative control of untreated cells.
-
Lyse the cells using a lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT).
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the cytosolic extract.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Assay Procedure:
-
In a 96-well microplate, add a defined amount of protein lysate (e.g., 50-100 µg) to each well.
-
Add the fluorogenic substrate (e.g., Ac-DEVD-AMC) to a final concentration of 10-50 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths (e.g., 360-380 nm excitation and 440-460 nm emission for AMC).
-
-
Data Analysis:
-
Quantify the caspase-3 activity by comparing the fluorescence intensity of the treated samples to the untreated controls. A standard curve using the free fluorophore (e.g., AMC) can be used to express the activity in absolute units.
-
General Protocol for Western Blotting for Cleaved Caspase-3
-
Sample Preparation:
-
Prepare cell lysates as described for the fluorogenic assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
-
Electrophoresis and Transfer:
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel (e.g., 12-15%).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Visualize the protein bands using an imaging system. The intensity of the bands corresponding to the cleaved caspase-3 fragments can be quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
-
Visualizing the Apoptotic Signaling Pathway and Experimental Workflow
To better understand the context of caspase-3 activation and the workflow of its measurement, the following diagrams are provided.
A Researcher's Guide to Caspase-3 Substrates: A Comparative Analysis of Kinetic Parameters
For researchers, scientists, and drug development professionals, the accurate measurement of caspase-3 activity is paramount in the study of apoptosis and the development of novel therapeutics. The choice of substrate for these assays can significantly impact the results. This guide provides a comparative analysis of the kinetic parameters of commonly used caspase-3 substrates, supported by experimental data and detailed protocols to aid in experimental design and interpretation.
Comparing the Catalytic Efficiency of Common Caspase-3 Substrates
The efficiency of an enzyme's catalysis is best described by its kinetic parameters: the Michaelis constant (Km), the catalytic constant (kcat), and the catalytic efficiency (kcat/Km). Km reflects the substrate concentration at which the reaction rate is half of the maximum, with a lower Km indicating a higher affinity of the enzyme for the substrate. The kcat value, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The kcat/Km ratio is a measure of the enzyme's overall catalytic efficiency.
This section summarizes the kinetic parameters for three widely used synthetic caspase-3 substrates: Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp-p-nitroanilide), Ac-DEVD-AFC (acetyl-Asp-Glu-Val-Asp-7-amino-4-trifluoromethylcoumarin), and Z-DEVD-AMC (benzyloxycarbonyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin).
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reporter Group | Detection Method |
| Ac-DEVD-pNA | ~11 | ~2.4 | ~2.2 x 105 | p-nitroanilide (pNA) | Colorimetric (405 nm) |
| Ac-DEVD-AFC | ~16.8 | Not widely reported | ~1.3 x 106 | 7-amino-4-trifluoromethylcoumarin (AFC) | Fluorometric (Ex: 400 nm, Em: 505 nm)[1] |
| Z-DEVD-AMC | ~10[2] | Not widely reported | Not widely reported | 7-amino-4-methylcoumarin (AMC) | Fluorometric (Ex: 380 nm, Em: 460 nm)[2] |
Note: The kinetic parameters can vary depending on the experimental conditions (e.g., buffer composition, pH, temperature). The values presented here are compiled from various sources and should be considered as representative.
Delving into the Caspase-3 Signaling Pathway
Caspase-3 is a key executioner caspase in the apoptotic signaling cascade. Its activation can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of caspase-3, which then cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
Caption: The intrinsic and extrinsic pathways leading to caspase-3 activation and apoptosis.
Experimental Protocols for Determining Caspase-3 Kinetic Parameters
Accurate determination of kinetic parameters requires carefully controlled experimental conditions. Below are generalized protocols for colorimetric and fluorometric caspase-3 activity assays.
General Workflow for Caspase-3 Kinetic Analysis
The determination of Km and kcat for caspase-3 substrates typically involves measuring the initial reaction velocity at various substrate concentrations while keeping the enzyme concentration constant.
Caption: A typical experimental workflow for determining caspase-3 kinetic parameters.
Protocol 1: Colorimetric Assay using Ac-DEVD-pNA
This assay relies on the cleavage of the pNA chromophore from the peptide substrate, which results in an increase in absorbance at 405 nm.
Materials:
-
Recombinant active caspase-3
-
Ac-DEVD-pNA substrate
-
Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% (w/v) CHAPS, 10% sucrose, pH 7.2)[3]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of Ac-DEVD-pNA in DMSO.
-
Prepare a series of dilutions of the Ac-DEVD-pNA substrate in Assay Buffer.
-
Add a constant amount of recombinant active caspase-3 to each well of the 96-well plate.
-
Initiate the reaction by adding the different concentrations of the Ac-DEVD-pNA substrate to the wells.
-
Immediately start monitoring the increase in absorbance at 405 nm at regular time intervals (e.g., every 1-2 minutes) for a set period (e.g., 60-120 minutes) at 37°C.
-
Determine the initial reaction velocity (rate of change in absorbance per unit time) for each substrate concentration from the linear portion of the progress curves.
-
Plot the initial velocities against the corresponding substrate concentrations to generate a Michaelis-Menten curve.
-
Determine Km and Vmax from the Michaelis-Menten plot or a linearized plot (e.g., Lineweaver-Burk).
-
Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the molar concentration of the enzyme.
Protocol 2: Fluorometric Assay using Ac-DEVD-AFC or Z-DEVD-AMC
This assay measures the increase in fluorescence upon the cleavage of the fluorogenic groups AFC or AMC from the peptide substrate.
Materials:
-
Recombinant active caspase-3
-
Ac-DEVD-AFC or Z-DEVD-AMC substrate
-
Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% (w/v) CHAPS, 10% sucrose, pH 7.2)[3]
-
Black 96-well microplate
-
Fluorometric microplate reader with appropriate excitation and emission filters (Ex/Em: ~400/505 nm for AFC, ~380/460 nm for AMC)[2][3]
Procedure:
-
Prepare a stock solution of the fluorogenic substrate (Ac-DEVD-AFC or Z-DEVD-AMC) in DMSO.
-
Prepare a series of dilutions of the substrate in Assay Buffer.
-
Add a constant amount of recombinant active caspase-3 to each well of the black 96-well plate.
-
Initiate the reaction by adding the different concentrations of the substrate to the wells.
-
Immediately begin measuring the increase in fluorescence intensity at the appropriate excitation and emission wavelengths at regular time intervals (e.g., every 1-2 minutes) for a set period at 37°C.
-
Determine the initial reaction velocity (rate of change in fluorescence per unit time) for each substrate concentration from the linear portion of the progress curves.
-
Plot the initial velocities against the corresponding substrate concentrations to generate a Michaelis-Menten curve.
-
Determine Km and Vmax from the Michaelis-Menten plot or a linearized plot.
-
Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the molar concentration of the enzyme.
References
Safety Operating Guide
Navigating the Safe Disposal of Mca-VDQMDGW-K(Dnp)-NH2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing Mca-VDQMDGW-K(Dnp)-NH2, a fluorogenic substrate for caspase-3, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, with a particular focus on the hazardous nature of its constituent moieties.
Immediate Safety and Disposal Protocol
Due to the presence of a dinitrophenyl (Dnp) group, this compound requires careful handling and disposal as hazardous waste. The dinitrophenol component is classified as acutely toxic and flammable.[1] When dry, it can be highly explosive upon shock or friction.[1] Therefore, it is imperative to treat this compound with caution and adhere strictly to the following disposal procedures.
Step 1: Personal Protective Equipment (PPE) Before handling this compound for disposal, ensure you are wearing appropriate personal protective equipment, including:
-
Safety goggles
-
Lab coat
-
Nitrile gloves
Step 2: Waste Segregation and Collection All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, microfuge tubes), and aqueous solutions, must be collected as hazardous chemical waste.
-
Solid Waste: Collect all solid waste, such as contaminated lab supplies, in a designated, leak-proof hazardous waste container lined with a plastic bag.[1]
-
Liquid Waste: Collect all aqueous solutions containing the compound in a separate, clearly labeled, and sealed hazardous waste container. Do not dispose of this material down the drain.[2]
Step 3: Labeling and Storage Properly label the hazardous waste container with the full chemical name: "this compound" and the appropriate hazard symbols (e.g., toxic, flammable). Store the sealed container in a designated satellite accumulation area away from incompatible chemicals.
Step 4: Arrange for Professional Disposal Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste. Adhere to all local, state, and federal regulations for hazardous waste disposal. The U.S. Environmental Protection Agency (EPA) identifies 2,4-Dinitrophenol (a related compound) as a hazardous waste, and its disposal is regulated under the Resource Conservation and Recovery Act (RCRA).[3]
Hazard Profile and Chemical Data
For quick reference, the following table summarizes the key characteristics of this compound and its hazardous components.
| Property | Value/Information | Source |
| Synonyms | Caspase-3 Fluorogenic Substrate V | [4] |
| Molecular Formula | C₆₀H₇₄N₁₄O₂₁S • XNH₃ | [4] |
| Formula Weight | 1359.4 g/mol | [4] |
| Appearance | Lyophilized powder | [4] |
| Solubility | Formic Acid: 1 mg/ml | [4] |
| Primary Hazards | Acutely toxic, Flammable (due to Dnp moiety) | [1] |
| Special Hazard | Potentially explosive when dry (due to Dnp moiety) | [1] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
Experimental Protocols Cited
This guidance is based on established safety protocols for handling hazardous chemicals. No experimental protocols are cited as this document provides operational safety and disposal information. Researchers should always consult their institution-specific safety guidelines and the Safety Data Sheet (SDS) provided by the manufacturer for the most comprehensive information.
References
Personal protective equipment for handling Mca-VDQMDGW-K(Dnp)-NH2
Essential Safety and Handling Guide for Mca-VDQMDGW-K(Dnp)-NH2
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound, a fluorogenic substrate for caspase-3. The presence of a dinitrophenyl (Dnp) group necessitates stringent safety protocols due to its hazardous properties.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazard associated with this compound stems from the dinitrophenol (Dnp) component. Dinitrophenols are classified as acutely toxic and flammable.[1] When dry, they can be highly explosive upon shock or friction.[1][2][3] Therefore, appropriate personal protective equipment is mandatory to prevent exposure and ensure safety.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles that provide a complete seal around the eyes. |
| Hand Protection | Double Gloves | Inner and outer nitrile gloves. Change the outer glove immediately upon any sign of contamination.[1] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn over personal clothing. |
| Footwear | Closed-toe Shoes | Substantial, non-perforated shoes that cover the entire foot. |
| Respiratory | Fume Hood | All handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood. |
Step-by-Step Handling and Operational Plan
Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage.
-
The compound is typically a lyophilized powder and should be stored at -20°C.[4]
-
Ensure the container is tightly sealed to prevent the absorption of moisture.
Preparation of Stock Solutions:
-
Work Area Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Cover the work surface with absorbent, disposable bench paper.
-
Have a designated waste container for Dnp-contaminated materials readily accessible within the fume hood.[1]
-
-
Donning PPE: Put on all required PPE as listed in the table above before handling the compound.
-
Reconstitution:
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Carefully open the vial inside the fume hood.
-
Reconstitute the lyophilized powder using a suitable solvent, such as formic acid to a concentration of 1 mg/ml, as recommended by the supplier.[4]
-
Use a calibrated micropipette for accurate measurement and to minimize the risk of spills.
-
-
Labeling and Storage of Solutions:
-
Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
-
Store the stock solution at -20°C or as recommended by the manufacturer.
-
Experimental Use:
-
When diluting the stock solution for experimental use, continue to work within the fume hood.
-
Always add the stock solution to the diluent to minimize splashing.
-
After use, decontaminate all non-disposable equipment that came into contact with the compound.
Disposal Plan
Dinitrophenol and its derivatives are considered hazardous waste.[5] All waste generated from handling this compound must be disposed of following institutional and national regulations for hazardous chemical waste.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Solid Waste (e.g., contaminated gloves, pipette tips, vials) | Place in a dedicated, clearly labeled, and sealed hazardous waste container lined with a plastic bag.[1] |
| Liquid Waste (e.g., unused solutions, experimental media) | Collect in a designated, sealed, and labeled hazardous waste container for liquid chemical waste. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety office. |
Emergency Procedures
Spill Response:
-
Small Spills: In case of a small spill within the fume hood, absorb the material with a non-combustible absorbent material (e.g., sand, vermiculite). Wet the material with water before cleanup.[2] Place the absorbed material into the designated solid hazardous waste container.
-
Large Spills: Evacuate the area and alert your institution's emergency response team.
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Visual Guides
Below are diagrams illustrating the recommended workflow and safety protocols for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
